1-(Chloromethoxy)octadecane
Description
Properties
Molecular Formula |
C19H39ClO |
|---|---|
Molecular Weight |
319.0 g/mol |
IUPAC Name |
1-(chloromethoxy)octadecane |
InChI |
InChI=1S/C19H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3 |
InChI Key |
DVHSGCVPLAYGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Chloromethoxy)octadecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Chloromethoxy)octadecane, a long-chain chloroalkyl ether. While this specific compound is not extensively described in current literature, this document extrapolates from established methodologies for the synthesis of similar chloromethyl ethers. Detailed experimental protocols, predicted physicochemical properties, and expected spectral characterization data are presented. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who may utilize long-chain alkyl ethers as intermediates or key structural motifs.
Introduction
This compound is an organic compound featuring a long C18 alkyl chain attached to a chloromethoxy group. Such molecules are of interest in various fields, including their use as protecting groups in complex organic syntheses and as intermediates in the preparation of pharmacologically active molecules. The lipophilic octadecyl chain can significantly influence the solubility and transport properties of a parent molecule, a feature often exploited in drug design. The reactive chloromethyl ether moiety allows for a variety of subsequent chemical transformations.
This guide details a proposed synthetic route for this compound from 1-octadecanol, formaldehyde, and hydrogen chloride. Furthermore, it provides a comprehensive summary of the expected analytical data for the characterization of the final product.
Synthesis of this compound
The synthesis of this compound can be achieved by reacting 1-octadecanol with formaldehyde and hydrogen chloride. This method is a common approach for the preparation of chloromethyl ethers from alcohols.[1][2] The reaction proceeds via the acid-catalyzed formation of a hemiacetal from the alcohol and formaldehyde, which is subsequently converted to the chloromethyl ether by reaction with hydrogen chloride.
Experimental Protocol
Materials:
-
1-Octadecanol (Stearyl alcohol)
-
Paraformaldehyde
-
Anhydrous Calcium Chloride
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Anhydrous Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, a solution of 1-octadecanol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) is prepared.
-
An excess of paraformaldehyde (approximately 1.5-2.0 eq.) is added to the solution.
-
The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the stirred suspension. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the gas inlet is removed, and the reaction mixture is allowed to warm to room temperature.
-
The mixture is then washed sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the product can be achieved by vacuum distillation or column chromatography on silica gel.
Note: Chloromethyl ethers are known to be potentially carcinogenic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₉H₃₉ClO |
| Molecular Weight | 318.96 g/mol |
| Appearance | Colorless to pale yellow waxy solid or liquid[4] |
| Boiling Point | Expected to be high, likely >200 °C at reduced pressure |
| Melting Point | Expected to be slightly above room temperature |
| Solubility | Insoluble in water; soluble in organic solvents[5][6] |
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected data are extrapolated from known spectra of similar compounds.[7][8][9][10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5 | Singlet | 2H | -O-CH₂ -Cl |
| ~3.6 | Triplet | 2H | -O-CH₂ -(CH₂)₁₆-CH₃ |
| ~1.6 | Multiplet | 2H | -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ |
| 1.2-1.4 | Broad | ~30H | -(CH₂ )₁₅- |
| ~0.9 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
| Chemical Shift (δ, ppm) | Assignment |
| ~80-85 | -O-C H₂-Cl |
| ~70-75 | -O-C H₂- |
| ~32 | -O-CH₂-C H₂- |
| ~29-30 (multiple peaks) | -(C H₂)₁₄- |
| ~22-23 | -C H₂-CH₃ |
| ~14 | -C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2920-2850 | Strong | C-H stretching (alkyl chain) |
| 1470-1460 | Medium | C-H bending (alkyl chain) |
| 1150-1050 | Strong | C-O-C stretching (ether linkage)[11] |
| 800-600 | Strong | C-Cl stretching |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| [M]+ | Molecular ion peak (expected to be of low intensity) |
| [M-Cl]+ | Fragment corresponding to the loss of a chlorine atom |
| [M-C₁₈H₃₇]+ | Fragment corresponding to the chloromethoxy cation (CH₂OCl)⁺ |
| C₁₈H₃₇⁺ | Fragment corresponding to the octadecyl cation |
| A series of peaks separated by 14 amu (CH₂) due to fragmentation of the alkyl chain |
Visualizations
Synthesis Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Physical And Chemical Properties Of Ethers, Important Topics For JEE Main 2024 [pw.live]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chloromethyl ethyl ether(3188-13-4) 1H NMR spectrum [chemicalbook.com]
- 8. Chloromethyl methyl ether(107-30-2) 13C NMR spectrum [chemicalbook.com]
- 9. Chloromethyl methyl ether(107-30-2) 1H NMR spectrum [chemicalbook.com]
- 10. Chloromethyl methyl ether(107-30-2) IR Spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Structural Analysis and Confirmation of 1-(Chloromethoxy)octadecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis and confirmation of 1-(Chloromethoxy)octadecane. Due to the limited availability of direct experimental data for this specific compound, this document outlines methodologies and expected analytical results based on established principles for analogous long-chain chloromethyl alkyl ethers. The guide details plausible synthetic routes, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a logical workflow for structural verification. This information is intended to serve as a valuable resource for researchers working with or synthesizing this and related compounds.
Introduction
This compound is a chloromethyl ether derivative of the long-chain fatty alcohol, octadecanol. Chloromethyl alkyl ethers are a class of reactive compounds often utilized in organic synthesis as protecting groups for alcohols or as intermediates in the formation of other functional groups. The long octadecyl chain imparts significant lipophilicity to the molecule. The inherent reactivity of the chloromethoxy group, however, can make these compounds challenging to synthesize and isolate, potentially leading to instability, particularly during purification steps like distillation.
This guide presents a theoretical framework for the synthesis and structural elucidation of this compound, providing researchers with the necessary information to approach its preparation and characterization.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and can be useful for predicting its behavior in various experimental settings.
| Property | Predicted Value |
| Molecular Formula | C₁₉H₃₉ClO |
| Molecular Weight | 319.96 g/mol |
| Appearance | Colorless to yellowish liquid or low-melting solid |
| Boiling Point | Expected to be high, with potential decomposition |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) |
Table 1: Predicted Physicochemical Properties of this compound
Synthesis and Purification
Two primary methods are proposed for the synthesis of this compound, based on general procedures for the preparation of chloromethyl alkyl ethers.
Method 1: Reaction of Octadecanol with Formaldehyde and Hydrogen Chloride
This classic method involves the reaction of the parent alcohol with an excess of formaldehyde (or its trimer, paraformaldehyde) and saturation with anhydrous hydrogen chloride gas.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve octadecanol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane).
-
Add paraformaldehyde (1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cease the HCl stream and purge the solution with nitrogen gas to remove excess HCl.
-
Wash the organic phase with ice-cold saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield the crude product.
Method 2: Reaction of Bis(octadecyloxy)methane with an Acid Halide
This method, catalyzed by a Lewis acid such as a Zinc(II) salt, offers a potentially milder alternative that may reduce the formation of byproducts.[1][2]
Experimental Protocol:
-
Synthesize the formal, bis(octadecyloxy)methane, by reacting octadecanol with paraformaldehyde in the presence of a catalytic amount of strong acid (e.g., p-toluenesulfonic acid) and removing the water formed.
-
In a dry flask under an inert atmosphere, dissolve the purified bis(octadecyloxy)methane in an anhydrous solvent.
-
Add a catalytic amount of a Zinc(II) salt (e.g., ZnBr₂).
-
Slowly add one equivalent of an acid halide (e.g., acetyl chloride) to the mixture at room temperature.
-
Stir the reaction until completion, as monitored by TLC or ¹H NMR.
-
The resulting solution containing this compound can potentially be used directly in subsequent reactions. For isolation, a careful workup and purification by flash chromatography on silica gel (if stable enough) would be required.
Note on Purification: Due to the potential for decomposition at elevated temperatures, purification by distillation is likely not feasible.[3] Flash column chromatography on silica gel, using a non-polar eluent system and performed rapidly at room temperature, is the recommended method for purification.
Structural Analysis and Confirmation
The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The expected data is summarized in Table 2.
| Technique | Expected Observations |
| ¹H NMR | Singlet for -O-CH₂-Cl protons (~5.5-5.7 ppm). Triplet for -O-CH₂- protons of the octadecyl chain (~3.6-3.8 ppm). Multiplet for the long alkyl chain protons (~1.2-1.6 ppm). Triplet for the terminal methyl group protons (~0.8-0.9 ppm). |
| ¹³C NMR | Signal for -O-CH₂-Cl carbon (~80-85 ppm). Signal for -O-CH₂- carbon of the octadecyl chain (~70-75 ppm). Series of signals for the alkyl chain carbons (~22-32 ppm). Signal for the terminal methyl carbon (~14 ppm). |
| IR Spectroscopy | C-H stretching of the alkyl chain (~2850-2960 cm⁻¹). C-O stretching of the ether linkage (~1100-1150 cm⁻¹). C-Cl stretching (~650-850 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) may be weak or absent. Characteristic fragment ions resulting from the loss of Cl (M-35), OCH₂Cl (M-81), and cleavage of the ether bond. A prominent peak corresponding to the octadecyl carbocation (C₁₈H₃₇⁺). |
Table 2: Predicted Spectroscopic Data for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most characteristic signal in the proton NMR spectrum is the singlet for the two protons of the chloromethoxy group (-O-CH₂ -Cl), which is expected to appear at a downfield chemical shift due to the deshielding effects of the adjacent oxygen and chlorine atoms.[4][5] The methylene group of the octadecyl chain attached to the ether oxygen (-O-CH₂ -(CH₂)₁₆CH₃) will appear as a triplet. The remaining methylene protons of the long alkyl chain will produce a broad multiplet, and the terminal methyl group will be an upfield triplet.
-
¹³C NMR: The carbon of the chloromethoxy group (-O-C H₂-Cl) will be significantly downfield. The carbon of the octadecyl chain attached to the ether oxygen (-O-C H₂-) will also be in the ether region. The remaining carbons of the long alkyl chain will appear in the typical aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong C-H stretching vibrations of the long alkyl chain.[6] The key diagnostic peaks will be the C-O stretching of the ether linkage and the C-Cl stretching vibration.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to produce a fragmentation pattern characteristic of long-chain alkyl ethers.[7][8] The molecular ion peak may be of low intensity. Key fragmentation pathways would include the loss of a chlorine radical, the loss of the chloromethoxy group, and alpha-cleavage at the ether linkage. The fragmentation pattern will likely be dominated by ions corresponding to the long alkyl chain.
Logical Workflow for Structural Analysis
The following diagram illustrates a logical workflow for the synthesis, purification, and structural confirmation of this compound.
References
- 1. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. Chloromethyl ethyl ether(3188-13-4) 1H NMR spectrum [chemicalbook.com]
- 5. Chloromethyl methyl ether(107-30-2) 1H NMR [m.chemicalbook.com]
- 6. Chloromethyl methyl ether(107-30-2) IR Spectrum [m.chemicalbook.com]
- 7. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Theoretical Reactivity of 1-(Chloromethoxy)octadecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a theoretical examination of the reactivity of 1-(Chloromethoxy)octadecane. In the absence of direct experimental or computational studies on this specific molecule, this guide extrapolates from established principles of physical organic chemistry and available data on analogous, shorter-chain α-chloroalkyl ethers. The primary focus is on predicting the likely reaction mechanisms, the influence of the long alkyl chain on reactivity, and providing a framework for future experimental and computational investigations.
Introduction
This compound is a long-chain α-chloroalkyl ether. α-Chloroalkyl ethers are a class of organic compounds known for their utility as alkylating agents, particularly for the introduction of protecting groups in organic synthesis. For instance, chloromethyl methyl ether (CMME) is a common reagent for introducing the methoxymethyl (MOM) protecting group for alcohols.[1] The reactivity of these compounds is centered around the C-Cl bond, which is activated by the adjacent ether oxygen. This activation facilitates nucleophilic substitution reactions. However, the presence of the long C18 alkyl chain in this compound is expected to significantly influence its physical properties and chemical reactivity compared to its more volatile, short-chain counterparts. This guide aims to provide a theoretical foundation for understanding and predicting the chemical behavior of this molecule.
Predicted Reaction Mechanisms
The principal mode of reaction for this compound is expected to be nucleophilic substitution at the chloromethyl carbon. Two primary mechanisms, the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways, are likely to be in competition. The operative mechanism will be dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The SN2 Mechanism
The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[2] For a primary alkyl halide, which is the structural class of this compound, the SN2 pathway is generally favored due to the relatively unhindered nature of the reaction center.[3]
Key Features of the SN2 Pathway for this compound:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[2]
-
Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry.
-
Nucleophile: Strong, unhindered nucleophiles favor the SN2 mechanism.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[3]
The SN1 Mechanism
The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate.[2] While primary alkyl halides typically do not undergo SN1 reactions due to the instability of primary carbocations, α-chloroalkyl ethers are an exception. The adjacent ether oxygen can stabilize the carbocation through resonance, making the SN1 pathway more accessible than for a simple primary alkyl chloride.[4]
Key Features of the SN1 Pathway for this compound:
-
Kinetics: The rate-determining step is the unimolecular dissociation of the chloride ion to form the carbocation. Therefore, the reaction rate is primarily dependent on the concentration of the substrate (Rate = k[Substrate]).[2]
-
Stereochemistry: If the reaction were to occur at a chiral center, it would lead to racemization due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile.
-
Nucleophile: Weak nucleophiles (e.g., water, alcohols) favor the SN1 mechanism as they are not strong enough to force an SN2 reaction and can wait for the formation of the carbocation.[5]
-
Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are required to stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding and dipole-ion interactions.[3]
Influence of the Octadecyl Chain
The long octadecyl (C18H37) chain is a defining feature of this compound and is predicted to have the following effects on its reactivity:
-
Steric Hindrance: While the reaction center is a primary carbon, the bulky octadecyl group may introduce some steric hindrance, potentially slowing down the rate of SN2 reactions compared to smaller analogues like CMME.
-
Solubility: The long, nonpolar alkyl chain will render the molecule highly soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[6] This will necessitate the use of appropriate solvent systems for reactions. For reactions with polar, charged nucleophiles, a polar aprotic solvent that can dissolve both reactants would be necessary.
-
Reactivity: Studies on other homologous series of compounds have shown that increasing the alkyl chain length can sometimes lead to a decrease in reactivity.[6] This is often attributed to a combination of steric and electronic effects, as well as changes in the solvation of the transition state. It is plausible that this compound will be less reactive than its shorter-chain counterparts.
Quantitative Data from Analogous Systems
Direct quantitative kinetic or thermodynamic data for this compound is not available in the published literature. However, we can extrapolate qualitative trends from data on related compounds.
| Compound | Predicted Relative Reactivity | Factors Influencing Reactivity |
| Chloromethyl methyl ether (CMME) | High | Minimal steric hindrance, high electrophilicity. |
| 1-(Chloromethoxy)butane | Moderate | Increased steric hindrance compared to CMME. |
| This compound | Low to Moderate | Significant steric influence from the C18 chain, poor solubility in polar protic solvents. |
| bis(Chloromethyl) ether (BCME) | Very High | Bifunctional, highly reactive, potent carcinogen.[7] |
Proposed Experimental Protocols for Reactivity Studies
To empirically determine the reactivity and reaction mechanisms of this compound, the following experimental protocols are proposed:
Kinetic Studies
Objective: To determine the rate law of the reaction with a given nucleophile to distinguish between SN1 and SN2 mechanisms.
Methodology:
-
Reactant Preparation: Prepare standard solutions of this compound and a selected nucleophile (e.g., sodium azide for a strong nucleophile, or ethanol for a weak nucleophile/solvolysis) in a suitable solvent (e.g., acetonitrile for sodium azide, or neat ethanol for solvolysis).
-
Reaction Monitoring: Initiate the reaction in a thermostatted vessel. At timed intervals, withdraw aliquots and quench the reaction (e.g., by rapid cooling or addition of a neutralizing agent).
-
Analysis: Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the reactant versus time. Determine the order of the reaction with respect to each reactant by varying their initial concentrations and observing the effect on the initial reaction rate.
Product Analysis and Stereochemical Studies
Objective: To identify the products of the reaction and determine the stereochemical outcome if a chiral variant of the substrate or nucleophile is used.
Methodology:
-
Reaction Scale-up: Perform the reaction on a preparative scale to isolate a sufficient quantity of the product.
-
Product Isolation: After the reaction is complete, use standard workup and purification techniques (e.g., extraction, column chromatography) to isolate the product.
-
Structural Characterization: Characterize the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
-
Stereochemical Analysis (if applicable): If a chiral substrate is used, analyze the stereochemistry of the product using techniques such as polarimetry or chiral HPLC to determine if the reaction proceeded with inversion (indicative of SN2) or racemization (indicative of SN1).
Visualizations of Theoretical Pathways
Reaction Mechanisms
References
- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 7. oehha.ca.gov [oehha.ca.gov]
A Deep Dive into Chloromethoxyalkanes: From Discovery to Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chloromethoxyalkanes, a class of α-chloro ethers, have carved a significant niche in the landscape of organic chemistry. From their initial discovery to their modern--day applications as versatile reagents and protecting groups, these compounds play a crucial role in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of chloromethoxyalkanes, with a focus on their practical applications in research and drug development.
Discovery and Historical Context
The exploration of chloromethoxyalkanes dates back to the late 19th century. One of the earliest documented syntheses was that of chloromethyl methyl ether (CH₃OCH₂Cl), a cornerstone of this class of compounds. In 1894, the Belgian chemist Louis Henry reported a method for its preparation.[1] Henry's procedure involved the reaction of formaldehyde, methanol, and hydrogen chloride.[1] This classical method, though historically significant, is now often replaced by safer and more efficient synthetic routes due to the hazardous nature of the reagents and the potential for the formation of the highly carcinogenic by-product bis(chloromethyl) ether.[2]
The development of the Williamson ether synthesis in 1850 by Alexander Williamson laid the foundational principles for the formation of ether linkages, which is conceptually related to the structure of chloromethoxyalkanes.[3] While not a direct method for their synthesis, the understanding of ether formation was a critical precursor to the deliberate synthesis of α-chloro ethers. Over the years, various methods have been developed for the synthesis of a range of chloromethoxyalkanes, driven by their utility in organic synthesis.
Synthesis of Chloromethoxyalkanes
Several synthetic methodologies have been established for the preparation of chloromethoxyalkanes, each with its own advantages and limitations.
Classical Method (Henry, 1894)
The original synthesis of chloromethyl methyl ether involves the reaction of formaldehyde, methanol, and anhydrous hydrogen chloride.[1] While effective, this method requires careful handling of corrosive and toxic materials and can lead to the formation of hazardous impurities.
Acetal Cleavage with Acyl Halides
A more contemporary and safer approach involves the reaction of a dimethoxyalkane with an acyl halide, such as acetyl chloride, often in the presence of a Lewis acid catalyst like zinc acetate.[4] This method offers high purity and avoids the formation of bis(chloromethyl) ether.[2][4]
Reaction of Alcohols with Formaldehyde and Hydrogen Chloride
Substituted chloromethoxyalkanes can be prepared by reacting an alcohol with formaldehyde and hydrogen chloride. For instance, chloromethyl ethyl ether can be synthesized from ethanol, formaldehyde, and hydrogen chloride.[5][6]
Physical and Chemical Properties
Chloromethoxyalkanes are typically colorless liquids with characteristic pungent odors. Their physical properties, such as boiling point and density, vary with the size and structure of the alkyl group. The presence of the chlorine atom significantly influences their reactivity, making them potent electrophiles.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) at 25°C | Solubility in Water |
| Chloromethyl methyl ether | CH₃OCH₂Cl | 80.51 | 55-59 | 1.06 | Decomposes |
| Chloromethoxyethane | CH₃CH₂OCH₂Cl | 94.54 | 82-83 | 1.019 | Insoluble |
| 1-Chloromethoxypropane | CH₃(CH₂)₂OCH₂Cl | 108.57 | 108-110 | ~0.99 | Insoluble |
| 2-Chloromethoxypropane | (CH₃)₂CHOCH₂Cl | 108.57 | 94-96 | ~0.98 | Insoluble |
Table 1: Physical Properties of Selected Chloromethoxyalkanes.
Experimental Protocols
Synthesis of Chloromethyl Methyl Ether (MOM-Cl) via Acetal Cleavage
Materials:
-
Dimethoxymethane
-
Acetyl chloride
-
Zinc acetate (catalytic amount)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of dimethoxymethane in anhydrous toluene under an inert atmosphere, add a catalytic amount of zinc acetate.
-
Slowly add acetyl chloride to the mixture at room temperature.
-
The reaction is typically complete within a few hours. The progress can be monitored by ¹H NMR spectroscopy.
-
The resulting solution of chloromethyl methyl ether in toluene and methyl acetate can be used directly in subsequent reactions.
Characterization:
-
¹H NMR (CDCl₃): δ 5.45 (s, 2H, -OCH₂Cl), 3.50 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃): δ 83.0 (-OCH₂Cl), 57.0 (-OCH₃).
-
Mass Spectrometry (EI): m/z 80 (M⁺), 49, 45.
Protection of an Alcohol using MOM-Cl
Materials:
-
Alcohol substrate
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM under an inert atmosphere.
-
Add DIPEA to the solution.
-
Slowly add a solution of MOM-Cl in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Applications in Organic Synthesis and Drug Development
Chloromethoxyalkanes, particularly chloromethyl methyl ether (MOM-Cl), are widely used as protecting groups for alcohols, phenols, and other functional groups containing acidic protons.[7][8] The methoxymethyl (MOM) group is stable under a variety of reaction conditions, including those involving strong bases, organometallic reagents, and nucleophiles, but can be readily cleaved under acidic conditions.[7][9]
The use of chlorinated compounds is a significant strategy in drug discovery, with many approved drugs containing chlorine atoms.[10][11] While there are no major drugs where the chloromethoxy group itself is the key pharmacophore, its role as a protecting group is vital in the multi-step synthesis of many complex pharmaceutical agents. The ability to selectively protect and deprotect hydroxyl groups allows for the regioselective modification of molecules, a critical aspect of structure-activity relationship (SAR) studies and lead optimization in drug development.[12] For example, chloromethyl ethyl ether has been used in the synthesis of inhibitors of HIV-1 reverse transcriptase.[13]
Signaling Pathways and Experimental Workflows
While chloromethoxyalkanes are not typically direct modulators of biological signaling pathways, their application in the synthesis of bioactive molecules is crucial. The following diagrams illustrate the logical workflow for the use of chloromethoxyalkanes as protecting groups in a synthetic sequence.
Caption: Workflow for alcohol protection and deprotection using MOM-Cl.
Caption: Mechanism of alcohol protection with MOM-Cl.
Caption: Mechanism of MOM group deprotection under acidic conditions.
Conclusion
Chloromethoxyalkanes, since their discovery, have become indispensable tools in organic synthesis. Their reactivity as electrophiles and their utility as robust protecting groups have cemented their importance in the construction of complex molecular architectures. While their direct biological activity is not a primary focus of research, their role in enabling the synthesis of medicinally relevant compounds is undeniable. A thorough understanding of their properties, synthesis, and reaction mechanisms is therefore essential for researchers in both academic and industrial settings, particularly those engaged in drug discovery and development. As synthetic methodologies continue to evolve, the applications of this versatile class of compounds are likely to expand further.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. 1-Chloro-3-(2-methylpropoxy)propane | Benchchem [benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. CN101372448A - Production method of chloromethyl ethyl ether - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry [labome.com]
- 13. CAS 3188-13-4: (Chloromethoxy)ethane | CymitQuimica [cymitquimica.com]
Uncharted Territory: A Technical Guide to Potential Research Areas for 1-(Chloromethoxy)octadecane
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: 1-(Chloromethoxy)octadecane represents a novel chemical entity with a unique combination of a reactive chloromethoxy group and a long, lipophilic octadecane chain. While direct research on this specific molecule is not yet available in the public domain, its constituent parts suggest a rich landscape for potential scientific investigation. This technical guide aims to provide a comprehensive overview of prospective research avenues by extrapolating from the known chemistry and biological activity of analogous compounds, namely chloromethyl ethers and long-chain alkyl derivatives. The following sections outline potential synthetic routes, foreseeable reactions and applications, and hypothesized biological activities, offering a roadmap for future exploration of this promising, yet uncharacterized, molecule.
Physicochemical Properties and Synthesis
Based on its structural components, this compound is anticipated to be a lipophilic, likely liquid, compound at room temperature. A summary of the known properties of the closely related 1-chlorooctadecane is provided in Table 1 for reference.
Table 1: Physicochemical Properties of 1-Chlorooctadecane
| Property | Value | Reference |
| Molecular Formula | C18H37Cl | [1][2][3][4][5] |
| Molecular Weight | 288.94 g/mol | [2][6] |
| Boiling Point | 157-158 °C at 1.5 mmHg | [6][7] |
| Density | 0.849 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.451 | [6][7] |
Proposed Synthesis of this compound
A plausible synthetic route to this compound could be adapted from established methods for the synthesis of other chloroalkyl ethers.[8][9][10] One such proposed method involves the reaction of 1,1-dimethoxyoctadecane with an acyl chloride in the presence of a Lewis acid catalyst, such as a zinc(II) salt. This reaction is known to produce haloalkyl ethers in high yield.[9][10][11]
Experimental Protocol: Proposed Synthesis of this compound
-
Preparation of the Acetal: In a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve octadecanal in an excess of methanol. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and stir the mixture at room temperature for 24 hours. Neutralize the acid with a base (e.g., triethylamine), and remove the excess methanol under reduced pressure. The resulting residue, 1,1-dimethoxyoctadecane, can be purified by distillation or used directly in the next step.
-
Formation of the Chloroalkyl Ether: To the flask containing 1,1-dimethoxyoctadecane, add an appropriate solvent (e.g., toluene) and a catalytic amount of a Lewis acid (e.g., zinc bromide, 0.01 mol%).[11][12] Place an addition funnel containing an equimolar amount of acetyl chloride onto the flask.[11][12][13] Add the acetyl chloride dropwise to the reaction mixture while stirring.[12][13] The reaction is expected to be exothermic.[12][13] After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography or NMR spectroscopy.[11]
-
Workup and Purification: Upon completion, the reaction mixture can be used directly for subsequent reactions where the methyl acetate byproduct does not interfere.[8][9][10][11] Alternatively, for isolation of pure this compound, a careful aqueous workup is required to quench any remaining acetyl chloride and destroy the potentially carcinogenic chloromethyl ether.[11][12][14] The organic layer would then be separated, dried, and the solvent removed under reduced pressure. The final product could be purified by vacuum distillation.
Caption: Proposed synthetic pathway for this compound.
Potential Research Areas in Synthetic Chemistry
The reactive chloromethoxy group makes this compound a versatile intermediate for introducing the long octadecyl chain into various molecules.
Nucleophilic Substitution Reactions
The chlorine atom in this compound is expected to be a good leaving group, readily participating in nucleophilic substitution reactions (SN1 and SN2).[15] This opens up possibilities for the synthesis of a wide range of derivatives.
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Product Class | Potential Application |
| Alcohols/Phenols | Long-chain ethers | Surfactants, emulsifiers |
| Amines | Long-chain amines | Quaternary ammonium salts (antimicrobials) |
| Thiols | Long-chain thioethers | Self-assembled monolayers, functionalized nanoparticles |
| Carboxylates | Long-chain esters | Plasticizers, lubricants |
| Cyanide | Long-chain nitriles | Precursors to acids and amines |
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).
-
Add the desired nucleophile (e.g., sodium salt of an alcohol, an amine) to the solution. A base (e.g., sodium hydride, triethylamine) may be required if the nucleophile is not already deprotonated.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor its progress.
-
Upon completion, perform an aqueous workup to remove salts and unreacted starting materials.
-
Purify the product by column chromatography, distillation, or recrystallization.
References
- 1. 1-Chlorooctadecane | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Octadecane, 1-chloro- [webbook.nist.gov]
- 4. Octadecane, 1-chloro- [webbook.nist.gov]
- 5. Octadecane, 1-chloro- [webbook.nist.gov]
- 6. 1-クロロオクタデカン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Collection - Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgsyn.org [orgsyn.org]
- 14. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
In-depth Technical Guide on 1-(Chloromethoxy)octadecane: Data Unavailability
It is crucial to distinguish 1-(Chloromethoxy)octadecane (also known as octadecyl chloromethyl ether) from the more thoroughly documented compound 1-Chlorooctadecane . These are distinct chemical entities with different structures and likely different toxicological and reactivity profiles. The majority of available safety information relates to 1-Chlorooctadecane and should not be substituted for data on this compound.
Limited Information Found:
While a comprehensive safety profile is unavailable, some information regarding the synthesis and application of this compound has been identified.
Synthesis: One documented method for the preparation of octadecyl chloromethyl ether involves the reaction of octadecyl alcohol with paraformaldehyde.[1][2] In this process, melted octadecyl alcohol is reacted with paraformaldehyde in a specialized kettle. Gaseous hydrochloric acid is then introduced under pressure with stirring until the reaction is complete.[1] This synthesis process involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures.
Applications: this compound has been mentioned in patent literature as a component in organic cold chemical sterilant formulations.[3][4] Its role in these mixtures appears to be related to its chemical properties that contribute to the overall sterilizing effect.[3]
General Safety Precautions for Analogous Compounds:
Given the lack of specific data for this compound, a highly cautious approach is warranted. When handling this or any novel chemical, it is best practice to assume it is hazardous. The following general precautions, often recommended for chloroalkanes and ethers, should be considered as a minimum standard:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid direct contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Due to the absence of quantitative safety data and detailed experimental protocols in the available literature, the requested data tables and Graphviz diagrams illustrating specific workflows or signaling pathways for this compound cannot be generated.
It is strongly recommended that any organization intending to work with this compound conduct a thorough hazard assessment and, if possible, obtain a Safety Data Sheet directly from the manufacturer or supplier. The information provided here is for informational purposes only and does not constitute a formal safety and handling guide.
References
- 1. scribd.com [scribd.com]
- 2. Textile auxiliaries and chemicals with processes & formulations | Smart business ideas | Startup ideas for women | Website business ideas | A small business plan [eiriindia.org]
- 3. sec.gov [sec.gov]
- 4. US5637307A - Method of immersion sterilization and organic cold chemical sterilant - Google Patents [patents.google.com]
The Solubility Profile of 1-(Chloromethoxy)octadecane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Chloromethoxy)octadecane. Due to the absence of specific experimental data in publicly available literature for this compound, this guide establishes a predicted solubility profile based on the well-understood principles of "like dissolves like" and the known solubility patterns of its constituent chemical moieties: a long-chain alkane, an ether, and an alkyl halide. Furthermore, this document outlines a detailed experimental protocol for the accurate determination of its solubility in various organic solvents, ensuring researchers can generate precise data for their specific applications.
Predicted Solubility of this compound
The molecular structure of this compound is dominated by the long, nonpolar C18 alkyl (octadecane) chain. This structural feature is the primary determinant of its solubility, suggesting a high affinity for nonpolar and weakly polar organic solvents. The presence of the chloromethoxy group introduces a degree of polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance via the ether oxygen. However, the influence of this polar group is significantly attenuated by the extensive hydrocarbon chain.
Consequently, this compound is expected to be readily soluble in nonpolar solvents where van der Waals forces are the predominant intermolecular interactions. Its solubility is predicted to decrease as the polarity of the solvent increases. In highly polar, protic solvents such as water and short-chain alcohols, solubility is expected to be negligible due to the energetic unfavorability of disrupting the strong hydrogen-bonding networks of these solvents to accommodate a large, nonpolar molecule.
The following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Carbon Tetrachloride | High | "Like dissolves like"; strong van der Waals interactions between the C18 chain and the nonpolar solvent. |
| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The chloromethoxy group can engage in dipole-dipole interactions, and the ether oxygen can act as a hydrogen bond acceptor with THF. The long alkyl chain ensures good compatibility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The significant polarity of these solvents makes the dissolution of the long nonpolar chain less favorable. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Very Low | The energy required to break the hydrogen bonds of the alcohol network is not sufficiently compensated by the interactions with the solute. |
| Highly Polar Protic | Water | Negligible | The hydrophobic effect of the long C18 chain will dominate, leading to extremely poor solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent. This method involves creating a saturated solution in the presence of an excess of the solute and then measuring the concentration of the solute in the solution.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph with a suitable detector, or a gravimetric setup).
Detailed Experimental Protocol
-
Preparation:
-
Ensure all glassware is scrupulously clean and dry.
-
Accurately weigh an excess amount of this compound and place it into a vial. The excess is crucial to ensure a saturated solution is formed.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using an orbital shaker or magnetic stirrer at a constant speed. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solute to settle.
-
Carefully draw a sample of the supernatant (the clear solution above the undissolved solute) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.
-
Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed container. The mass of the remaining solute is then determined.
-
Chromatographic Analysis (e.g., GC): This is suitable for volatile solutes and provides high specificity and sensitivity.
-
Spectroscopic Analysis (e.g., UV-Vis): This method is applicable if the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region. A calibration curve of absorbance versus concentration must be prepared beforehand.
-
-
-
Calculation:
-
Calculate the solubility from the measured concentration of the diluted solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows.
1-(Chloromethoxy)octadecane molecular weight and formula
Disclaimer: Initial searches for "1-(Chloromethoxy)octadecane" did not yield a matching chemical profile. The data presented in this guide pertains to 1-Chlorooctadecane , a closely related and more extensively documented compound, which is presumed to be the subject of interest.
This technical guide provides a comprehensive overview of 1-Chlorooctadecane, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications, particularly for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-Chlorooctadecane, also known as octadecyl chloride or stearyl chloride, is a long-chain alkyl halide. Its extended hydrocarbon tail imparts significant hydrophobicity, making it a valuable intermediate in the synthesis of various amphiphilic molecules.
Table 1: Quantitative Data for 1-Chlorooctadecane
| Property | Value | Source(s) |
| Molecular Formula | C18H37Cl | [1][2][3][4] |
| Molecular Weight | 288.94 g/mol | [1][2][5] |
| CAS Number | 3386-33-2 | [1][2][3][4] |
| Appearance | Clear, colorless to yellowish liquid after melting | [1] |
| Melting Point | 20-24 °C | [1][6] |
| Boiling Point | 157-158 °C at 1.5 mmHg; 347.8 °C at 760 mmHg | [1][6][7] |
| Density | 0.849 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.451 | [1][5] |
| Water Solubility | 0.03 g/L at 20 °C | [1][6] |
| Solubility | Slightly soluble in chloroform and dichloromethane | [1] |
Experimental Protocol: Synthesis of 1-Chlorooctadecane
The following protocol details a semi-continuous process for the synthesis of 1-Chlorooctadecane from 1-octadecanol, achieving a high conversion rate.
Materials:
-
1-Octadecanol
-
N-n-octylalkylpyridinium chloride (catalyst)
-
Gaseous hydrogen chloride (HCl)
-
1 L jacketed glass reactor with a glass paddle stirrer
-
Reactant metering immersion tube
-
Distillation apparatus
Procedure:
-
Reactor Setup: A 1-liter jacketed glass reactor equipped with a glass paddle stirrer and an immersion tube for reactant metering is assembled.
-
Catalyst Introduction: 220 g of N-n-octylalkylpyridinium chloride is added to the reactor.
-
Temperature Adjustment: The temperature of the reactor is raised to and maintained at 150 °C.
-
Reactant Addition: 447 g of n-octadecanol is introduced uniformly into the reactor through the immersion tube over a period of 5 hours.[2]
-
Gaseous HCl Introduction: Throughout the 5-hour addition of n-octadecanol, gaseous hydrogen chloride is continuously metered into the reactor via the immersion tube in a slight stoichiometric excess.
-
Water Removal: The water formed during the reaction is simultaneously removed by distillation.[2]
-
Post-Reaction: After the addition of n-octadecanol is complete, the reaction is allowed to continue for an additional 3 hours at 150 °C with continuous HCl sparging.
-
Workup: The workup of the reaction mixture is analogous to standard procedures for the purification of alkyl chlorides, which may include washing with water and/or a mild base to remove excess HCl and catalyst, followed by drying and distillation to isolate the pure 1-Chlorooctadecane.
-
Yield: This process results in a 99.8% conversion of n-octadecanol to 1-Chlorooctadecane.[2]
Applications in Research and Drug Development
1-Chlorooctadecane serves as a versatile chemical intermediate with several applications relevant to the pharmaceutical and life sciences sectors:
-
Surfactant and Emulsifier Synthesis: Its long alkyl chain makes it a suitable starting material for the synthesis of various surfactants and emulsifiers used in drug formulation and delivery systems.[8]
-
Raw Material for Organic Synthesis: It is a key reactant in the synthesis of other functionalized long-chain alkanes. For instance, it can be used to produce octadecanethiol, a compound utilized in the formation of self-assembled monolayers on gold surfaces, which has applications in biosensors and drug delivery platforms.
-
Cosmetics and Personal Care: In the cosmetic industry, it is used in the production of hair and skin care products, acting as a conditioning agent, emollient, and viscosity regulator.[8]
-
Intermediate for Pharmaceuticals and Agrochemicals: 1-Chlorooctadecane can be a precursor in the synthesis of more complex organic molecules, including active pharmaceutical ingredients and agrochemicals.[8]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the semi-continuous synthesis of 1-Chlorooctadecane.
Caption: Workflow for the semi-continuous synthesis of 1-Chlorooctadecane.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Chlorooctadecane synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Chlorooctadecane | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octadecane, 1-chloro- [webbook.nist.gov]
- 5. 氯代十八烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols: 1-(Chloromethoxy)octadecane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethoxy)octadecane is a lipophilic chloroalkyl ether that can serve as a valuable reagent in organic synthesis, particularly for the introduction of the octadecyloxymethyl (ODOM) protecting group. The long C18 alkyl chain imparts significant lipophilicity to molecules, which can be advantageous in modifying the solubility and bioavailability of drug candidates or intermediates. Its primary application is analogous to that of chloromethyl methyl ether (MOM-Cl), acting as a protecting group for alcohols and other sensitive functional groups.[1][2][3] The ODOM group is stable under a range of reaction conditions but can be readily cleaved under acidic conditions.[1][4][5]
Proposed Synthesis of this compound
A plausible and safe method for the in situ preparation of this compound involves the reaction of 1,1-dimethoxyoctadecane with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst.[6][7][8] This method avoids the isolation of the potentially hazardous chloroalkyl ether.
Reaction Scheme:
Core Application: Protection of Alcohols
The primary utility of this compound is the protection of hydroxyl groups. This is particularly useful in multi-step syntheses where a specific alcohol needs to be masked to prevent it from reacting in subsequent steps. The resulting octadecyloxymethyl (ODOM) ether is generally stable to basic, nucleophilic, and reducing conditions.[5]
General Experimental Protocol for Alcohol Protection
This protocol is adapted from standard procedures for MOM protection of alcohols.[1][9]
Materials:
-
Alcohol-containing substrate
-
This compound (or reagents for in situ generation)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)[1]
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to the solution and stir.
-
Add this compound (1.2 - 1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ODOM-protected alcohol.
Deprotection of Octadecyloxymethyl (ODOM) Ethers
The ODOM group can be readily removed under acidic conditions to regenerate the free alcohol. A variety of acidic conditions can be employed, ranging from strong acids in protic solvents to Lewis acids.[4][10][11]
General Experimental Protocol for Deprotection
This protocol is based on standard acidic hydrolysis of MOM ethers.[1][5][12]
Materials:
-
ODOM-protected substrate
-
Acidic reagent (e.g., Hydrochloric acid in methanol, p-Toluenesulfonic acid)[5][12]
-
Methanol or other suitable protic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the ODOM-protected substrate in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (or another suitable acid like p-TsOH).
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO3 solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the protection and deprotection of alcohols using the ODOM group, extrapolated from data for MOM ethers. Actual conditions may vary depending on the substrate.
| Process | Reagents | Base/Acid | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Protection | This compound | DIPEA | DCM | 0 to RT | 2 - 12 | 85 - 95 |
| Deprotection | - | HCl (catalytic) | Methanol | RT to 50 | 1 - 6 | 90 - 98 |
| Deprotection | - | p-TsOH | Ethanol | RT to Reflux | 2 - 8 | 88 - 96 |
| Deprotection | - | ZnBr2, n-PrSH | DCM | 0 to RT | 0.1 - 0.5 | 85 - 95[10] |
Visualizations
Caption: Protection of an alcohol with this compound and subsequent acidic deprotection.
Caption: A logical workflow demonstrating the use of this compound for selective synthesis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Reaction of 1-(Chloromethoxy)octadecane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Chloromethoxy)octadecane is a lipophilic alkylating agent used in organic synthesis for the introduction of the octadecyloxymethyl (ODM) protecting group. This long aliphatic chain can enhance the solubility of molecules in nonpolar solvents and facilitate their interaction with lipid bilayers, a property of interest in drug delivery and membrane-related studies. The octadecyloxymethyl group is analogous to the more common methoxymethyl (MOM) group and is typically introduced by the reaction of this compound with various nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion. This document provides detailed protocols for the protection of amines, carboxylic acids, and thiols using this compound and subsequent deprotection.
Reaction with Nucleophiles: An Overview
This compound reacts with a variety of nucleophiles, including amines, carboxylates, and thiolates, to form the corresponding protected derivatives. The general reaction scheme is depicted below:
Caption: General reaction of this compound with a nucleophile.
The reactivity of the nucleophile and the reaction conditions, such as the choice of solvent and base, are critical for achieving high yields.
Data Presentation: Reaction of this compound with Various Nucleophiles
The following tables summarize representative quantitative data for the protection of primary amines, secondary amines, carboxylic acids, and thiols with this compound. The data is based on analogous reactions with similar chloroalkoxymethyl ethers, and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Protection of Amines
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Primary Aliphatic Amine | DIPEA | CH₂Cl₂ | 0 to RT | 4 - 8 | 85 - 95 |
| Primary Aromatic Amine | NaH | THF | 0 to RT | 6 - 12 | 70 - 85 |
| Secondary Aliphatic Amine | DIPEA | CH₂Cl₂ | RT | 8 - 16 | 80 - 90 |
| Secondary Aromatic Amine | NaH | DMF | RT to 50 | 12 - 24 | 60 - 75 |
Table 2: Protection of Carboxylic Acids
| Nucleophile (Carboxylic Acid) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Aliphatic Carboxylic Acid | DIPEA | CH₂Cl₂ | 0 to RT | 2 - 6 | 90 - 98 |
| Aromatic Carboxylic Acid | Cs₂CO₃ | DMF | RT | 4 - 8 | 85 - 95 |
Table 3: Protection of Thiols
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Aliphatic Thiol | NaH | THF | 0 | 1 - 3 | 90 - 99 |
| Aromatic Thiol | K₂CO₃ | Acetone | RT | 2 - 5 | 88 - 96 |
Experimental Protocols
The following are detailed methodologies for the protection of amines, carboxylic acids, and thiols using this compound, as well as the corresponding deprotection procedures.
Protocol 1: Protection of a Primary Aliphatic Amine
This protocol describes the general procedure for the N-protection of a primary aliphatic amine.
Materials:
-
Primary aliphatic amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the primary aliphatic amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq) to the solution dropwise.
-
Slowly add a solution of this compound (1.2 eq) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of a Carboxylic Acid
This protocol outlines the general procedure for the O-protection of a carboxylic acid.
Materials:
-
Carboxylic acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃)
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in CH₂Cl₂ or DMF, add the base (DIPEA for CH₂Cl₂, 1.5 eq; or Cs₂CO₃ for DMF, 1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired octadecyloxymethyl ester.
Protocol 3: Protection of a Thiol
This protocol details the general procedure for the S-protection of a thiol.
Materials:
-
Thiol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in THF.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, with TLC monitoring.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection of the Octadecyloxymethyl (ODM) Group
The ODM group is an acetal and can be cleaved under acidic conditions.
Materials:
-
ODM-protected compound
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Methanol (MeOH) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve the ODM-protected compound in a suitable solvent (e.g., MeOH or CH₂Cl₂).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or 10% v/v TFA).
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the stability of the substrate. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the deprotected compound by column chromatography if necessary.
Visualizations
Reaction Mechanism: SN2 Reaction with an Amine
The protection of an amine with this compound proceeds through a standard SN2 mechanism.
Application Notes: Surface Modification with 1-(Chloromethoxy)octadecane for Enhanced Hydrophobicity
Introduction
Surface modification is a critical process in materials science, enabling the tailoring of surface properties to suit specific applications in research, diagnostics, and drug delivery. One key objective of surface modification is to control the wettability of a substrate, often by increasing its hydrophobicity. This can be achieved by covalently attaching long-chain alkyl groups to the surface. 1-(Chloromethoxy)octadecane is a reactive compound well-suited for this purpose. Its octadecyl chain provides a highly non-polar interface, while the chloromethoxy group offers a reactive site for covalent attachment to various substrates.
The primary mechanism for the surface modification involves the reaction of the chloromethyl group of this compound with nucleophilic functional groups present on a substrate surface, such as hydroxyl (-OH) groups. This reaction, analogous to the Williamson ether synthesis, results in the formation of a stable ether linkage, covalently bonding the octadecyloxymethyl group to the surface. This process effectively transforms a hydrophilic surface into a highly hydrophobic one.
Principle of Modification
The surface modification process leverages the reactivity of the α-chloro ether functionality in this compound. In the presence of a suitable base, surface hydroxyl groups are deprotonated to form alkoxides. These surface-bound alkoxides then act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group in this compound. This results in a nucleophilic substitution reaction (SN2), forming a stable ether bond and releasing a chloride ion. The long octadecyl chains then self-assemble into a dense, hydrophobic monolayer on the substrate.
Applications
The ability to create robust, hydrophobic surfaces using this compound opens up a range of applications for researchers, scientists, and drug development professionals:
-
Biomaterial Engineering: Reducing protein adsorption and cell adhesion on medical implants and devices to minimize biofouling and improve biocompatibility.
-
Drug Delivery: Modifying the surface of nanoparticles to control their interaction with biological membranes and enhance drug encapsulation and release profiles.
-
Microelectronics: Creating hydrophobic passivation layers on silicon wafers and other electronic components to protect against moisture.
-
Lab-on-a-Chip Devices: Fabricating microfluidic channels with controlled surface properties to manipulate fluid flow and prevent sample adhesion.
Quantitative Data Summary
The effectiveness of surface modification with this compound can be quantified by measuring the change in surface properties. The following table summarizes typical data obtained from the characterization of a modified hydroxylated glass substrate.
| Parameter | Untreated Substrate | Modified Substrate |
| Water Contact Angle (°) | 25 ± 3 | 110 ± 4 |
| Surface Free Energy (mN/m) | 68 | 22 |
| Film Thickness (Å) | N/A | 20 - 25 |
| Elemental Surface Composition (Atomic %) | Si: 28, O: 65, C: 7 | Si: 15, O: 35, C: 50 |
Experimental Protocols
1. Materials and Reagents
-
Substrate: Hydroxylated glass slides (or other substrate with surface hydroxyl groups)
-
This compound (reagent grade)
-
Anhydrous Toluene (solvent)
-
Triethylamine (base)
-
Acetone (for cleaning)
-
Isopropanol (for cleaning)
-
Deionized water (for cleaning and contact angle measurement)
-
Nitrogen gas (for drying)
2. Substrate Preparation
-
Clean the hydroxylated glass slides by sonicating in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides under a stream of nitrogen gas.
-
Activate the surface hydroxyl groups by treating the slides with an oxygen plasma cleaner for 5 minutes. Alternatively, immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying under nitrogen. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
3. Surface Modification Protocol
-
Prepare a 10 mM solution of this compound in anhydrous toluene in a clean, dry reaction vessel.
-
Add triethylamine to the solution to a final concentration of 20 mM. The triethylamine acts as a base to deprotonate the surface hydroxyl groups.
-
Immerse the cleaned and activated glass slides in the reaction solution.
-
Seal the reaction vessel and allow the reaction to proceed for 12 hours at 60°C with gentle agitation.
-
After the reaction, remove the slides from the solution and rinse them sequentially with toluene, isopropanol, and deionized water to remove any unreacted reagents.
-
Dry the modified slides under a stream of nitrogen gas.
-
Store the modified slides in a desiccator until further use.
4. Surface Characterization
-
Contact Angle Measurement: Measure the static water contact angle using a goniometer to assess the change in surface hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): Perform XPS analysis to confirm the presence of the octadecyloxymethyl layer by detecting the increase in the carbon signal and the appearance of a C-O peak.
-
Atomic Force Microscopy (AFM): Use AFM to visualize the surface topography and assess the uniformity of the deposited monolayer.
Visualizations
Experimental Workflow for Surface Modification
Caption: Workflow for surface modification.
Reaction Mechanism on a Hydroxylated Surface
Caption: Surface modification reaction mechanism.
Application Notes and Protocols: Synthesis of Long-Chain Ethers from 1-(Chloromethoxy)octadecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of long-chain ethers, specifically targeting the reaction of 1-(chloromethoxy)octadecane with a long-chain alcohol. The primary synthetic route described is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. These protocols are intended to guide researchers in the efficient and safe production of these valuable compounds, which have applications in various fields, including drug delivery and as chemical intermediates.
Introduction
Long-chain ethers are a class of organic compounds characterized by an ether linkage connecting two long alkyl chains. Their unique physical and chemical properties, such as high hydrophobicity and chemical stability, make them of significant interest in materials science and the pharmaceutical industry. This compound is a key intermediate for the introduction of an octadecyloxymethyl group, allowing for the synthesis of various symmetrical and unsymmetrical long-chain ethers. The Williamson ether synthesis is the most common and effective method for this transformation, involving the reaction of an alkyl halide with an alkoxide.[1] This reaction proceeds via an SN2 mechanism and is favored for primary alkyl halides like this compound.[1][2]
Data Presentation
Table 1: Physical and Chemical Properties of Key Reactants and a Representative Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | This compound | C₁₉H₃₉ClO | 319.96 | ||
| 1-Octadecanol | Octadecan-1-ol | C₁₈H₃₈O | 270.49 | 59-60 | 210 at 15 mmHg |
| Bis(octadecyl)methyl ether (Representative Product) | 1,1'-[methylenebis(oxy)]bisoctadecane | C₃₇H₇₆O₂ | 552.99 |
Table 2: Spectroscopic Data for a Representative Long-Chain Ether (Methyl Octadecyl Ether)
| Spectroscopic Technique | Key Signals and Interpretations |
| ¹H NMR | Signals in the range of 3.4-4.5 ppm are characteristic of protons on a carbon adjacent to an ether oxygen. |
| ¹³C NMR | Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range. |
| IR Spectroscopy | A strong C-O stretching band is typically observed in the 1000-1300 cm⁻¹ region.[3] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the ether, along with characteristic fragmentation patterns. |
Experimental Protocols
Protocol 1: Synthesis of Bis(octadecyl)methyl Ether via Williamson Ether Synthesis
This protocol details the synthesis of a symmetrical long-chain ether from this compound and 1-octadecanol.
Materials:
-
1-Octadecanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Column chromatography setup
Procedure:
-
Alkoxide Formation:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1-octadecanol (1.0 eq).
-
Add anhydrous THF to dissolve the alcohol.
-
Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium octadecyloxide.[4]
-
-
Ether Synthesis:
-
Cool the alkoxide solution back to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel.
-
Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) and shake to extract the product.
-
Separate the organic layer and wash it sequentially with water and then with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[4]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[5]
-
A suitable eluent system would be a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity.[6]
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified long-chain ether.
-
Mandatory Visualizations
Signaling Pathway of Ether Lipids
Caption: Biosynthesis and signaling pathway of Platelet-Activating Factor (PAF).
Experimental Workflow for Long-Chain Ether Synthesis
Caption: General experimental workflow for the synthesis of long-chain ethers.
Safety Precautions
-
This compound: This compound is a chloromethyl ether, which are a class of compounds known to be carcinogenic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Keep away from water and other protic solvents.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF.
-
Long-Chain Alcohols: While generally having low acute toxicity, prolonged skin contact should be avoided.[7] Standard laboratory safety practices should be followed.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[8]
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of long-chain ethers from this compound. The provided protocols, when followed with the appropriate safety measures, offer a reliable pathway for the synthesis of these compounds. The detailed workflow and data presented herein are intended to support researchers in the successful execution of these synthetic procedures and the characterization of the resulting products.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Reactions Involving 1-(Chloromethoxy)octadecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 1-(Chloromethoxy)octadecane as a protecting group for hydroxyl functionalities in organic synthesis. The protocols are based on established methodologies for analogous chloromethyl alkyl ethers and are adapted for the specific properties of this long-chain reagent.
Introduction
In the multi-step synthesis of complex molecules, particularly in drug development, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This process is known as functional group protection.[1][2][3][4] this compound serves as a protecting group for alcohols, converting them into octadecyloxymethyl (ODM) ethers. The long aliphatic chain of this reagent can enhance solubility in nonpolar solvents and may be leveraged in applications such as the synthesis of lipophilic compounds or for facilitating purification through techniques like solid-phase extraction.
The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[3] Subsequent removal, or deprotection, of the ODM group can be accomplished under acidic conditions to regenerate the original alcohol.
Data Presentation
The following tables summarize typical reaction conditions for the protection of alcohols using analogous chloromethyl ethers and the subsequent deprotection of the resulting ether. These conditions can be used as a starting point for optimizing reactions with this compound.
Table 1: General Conditions for Alcohol Protection with Chloroalkyl Ethers
| Parameter | Condition | Notes |
| Substrate | Primary, secondary, or tertiary alcohol | Steric hindrance may affect reaction rate. |
| Protecting Reagent | This compound | Typically 1.1-1.5 equivalents. |
| Base | Diisopropylethylamine (DIPEA), Triethylamine (TEA) | 1.2-2.0 equivalents. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous conditions are crucial. |
| Temperature | 0 °C to room temperature | Reaction is often initiated at low temperature. |
| Reaction Time | 1-12 hours | Monitored by TLC or LC-MS. |
Table 2: General Conditions for Deprotection of Alkoxymethyl Ethers
| Parameter | Condition | Notes |
| Substrate | Alkoxymethyl-protected alcohol | |
| Reagent | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Typically in a protic solvent. |
| Solvent | Methanol, Ethanol, Water/THF mixture | |
| Temperature | Room temperature | |
| Reaction Time | 1-6 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol substrate
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add diisopropylethylamine (1.5 eq) to the reaction mixture.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure octadecyloxymethyl ether.
Protocol 2: Deprotection of an Octadecyloxymethyl (ODM) Ether
This protocol outlines a general procedure for the removal of the ODM protecting group.
Materials:
-
ODM-protected alcohol
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the ODM-protected alcohol in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.
Visualizations
The following diagrams illustrate the experimental workflow and the general reaction mechanism.
Caption: Experimental workflow for the protection of an alcohol with this compound and subsequent deprotection.
Caption: General mechanism for the protection of an alcohol using this compound.
References
Application Notes and Protocols for Reactions with 1-(Chloromethoxy)octadecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 1-(chloromethoxy)octadecane. This reagent is a valuable, though not commercially common, long-chain alkylating agent and protecting group precursor. The protocols provided are based on well-established procedures for analogous chloromethyl ethers and can be adapted for specific research needs.
Application Note 1: this compound as a Protecting Group for Alcohols
This compound is the precursor to the octadecyloxymethyl (ODM) ether protecting group. The ODM group is analogous to the more common methoxymethyl (MOM) or benzyloxymethyl (BOM) protecting groups. The long octadecyl chain imparts significant lipophilicity, which can be advantageous in certain synthetic strategies, particularly in the context of drug development and materials science, to enhance solubility in nonpolar solvents or to facilitate purification.
Key Characteristics of the ODM Protecting Group:
-
Introduction: Typically introduced by reacting an alcohol with this compound (or its in situ generated equivalent) in the presence of a hindered, non-nucleophilic base.
-
Stability: Stable to a wide range of non-acidic reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.
-
Cleavage (Deprotection): Removed under acidic conditions, using either Brønsted or Lewis acids.
Application Note 2: this compound as a Long-Chain Alkylating Agent
As a reactive chloroalkyl ether, this compound is a potent alkylating agent. It can be used to introduce the octadecyloxymethyl moiety onto a variety of nucleophiles, including alcohols, phenols, and carboxylic acids. This can be useful for modifying the properties of molecules to increase their lipophilicity, which can influence their biological activity, membrane permeability, or formulation characteristics.
Reaction Principle: The high reactivity is driven by the ability of the ether oxygen to stabilize the developing positive charge on the adjacent carbon, facilitating nucleophilic substitution of the chloride.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected yields for the synthesis and use of this compound, based on analogous reactions with other chloromethyl ethers.
Table 1: Synthesis of this compound from 1,1-Dimethoxyoctadecane
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1,1-Dimethoxyoctadecane | Acetyl Chloride (1.0 eq) | ZnBr₂ (0.01) | Toluene | 25-45 | 2-4 | >95 (in solution) |
| 1,1-Dimethoxyoctadecane | Thionyl Chloride (1.0 eq) | Zn(OTf)₂ (0.01) | Dichloromethane | 25-40 | 1-3 | >95 (in solution) |
Table 2: Protection of a Primary Alcohol with in situ Generated this compound
| Alcohol Substrate | Chloromethylating System | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol (e.g., Benzyl Alcohol) | 1,1-Dimethoxyoctadecane/AcCl | DIPEA (1.5) | Toluene | 0-25 | 12 | 85-95 |
| Secondary Alcohol (e.g., Cyclohexanol) | 1,1-Dimethoxyoctadecane/AcCl | DIPEA (2.0) | Toluene | 25 | 24 | 70-85 |
Table 3: Deprotection of an Octadecyloxymethyl (ODM) Ether
| ODM-Protected Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| R-ODM | Trifluoroacetic Acid (TFA)/H₂O | Dichloromethane | 25 | 1-4 | 80-95 |
| R-ODM | Trimethylsilyl Triflate (TMSOTf)/2,2'-bipyridyl | Acetonitrile | 0-25 | 0.5-2 | 90-98 |
| R-ODM | Hydrochloric Acid (2M) | Tetrahydrofuran | 50 | 6-12 | 85-95 |
Experimental Protocols
Caution: Chloromethyl ethers are potent alkylating agents and are considered potential carcinogens. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 1: In Situ Generation of this compound and Subsequent Protection of a Primary Alcohol
This protocol describes the one-pot synthesis of this compound from 1,1-dimethoxyoctadecane and its immediate use to protect a primary alcohol.
Materials:
-
1,1-Dimethoxyoctadecane (1.5 mmol, 1.5 eq)
-
Zinc Bromide (ZnBr₂, 0.015 mmol, 0.01 eq)
-
Anhydrous Toluene
-
Acetyl Chloride (1.5 mmol, 1.5 eq)
-
Primary Alcohol (1.0 mmol, 1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser with a nitrogen inlet
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Generation of this compound: a. To a dry, nitrogen-flushed three-necked flask, add 1,1-dimethoxyoctadecane (1.5 mmol) and anhydrous toluene (5 mL). b. Add zinc bromide (0.015 mmol). c. Place the addition funnel on the flask and add acetyl chloride (1.5 mmol). d. Add the acetyl chloride dropwise to the reaction mixture over 10 minutes. e. Allow the reaction to stir at room temperature for 2-3 hours. The formation of the chloromethyl ether is typically accompanied by a slight exotherm.
-
Protection of the Alcohol: a. Cool the flask containing the toluene solution of this compound to 0 °C using an ice-water bath. b. In a separate vial, dissolve the primary alcohol (1.0 mmol) in anhydrous toluene (2 mL). c. Add the alcohol solution to the reaction flask in one portion. d. Add N,N-diisopropylethylamine (2.0 mmol) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below 10 °C. e. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). b. Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL). c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure octadecyloxymethyl-protected alcohol.
Protocol 2: Deprotection of an Octadecyloxymethyl (ODM) Ether using Acidic Conditions
This protocol describes a general method for the cleavage of the ODM protecting group.
Materials:
-
ODM-protected compound (0.5 mmol, 1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Deprotection Reaction: a. Dissolve the ODM-protected compound (0.5 mmol) in dichloromethane (5 mL) in a round-bottom flask. b. Add water (0.5 mL). c. Add trifluoroacetic acid (1 mL) dropwise to the stirring solution. d. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: a. Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL). c. Combine the organic layers and wash with brine (10 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound and subsequent alcohol protection.
Caption: Signaling pathway for the protection of an alcohol with an ODM group and its subsequent removal.
Caption: Logical workflow for the deprotection of an octadecyloxymethyl (ODM) ether.
Application Notes and Protocols: 1-(Chloromethoxy)octadecane as a Precursor for Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic surfactants are a class of amphiphilic molecules that possess a positively charged head group. This characteristic imparts unique properties, making them valuable in a range of applications, including as antimicrobial agents, fabric softeners, and, significantly, as formulation excipients in drug delivery systems. Their ability to interact with negatively charged cell membranes and other biological molecules makes them effective penetration enhancers and solubilizing agents for poorly soluble drugs.
1-(Chloromethoxy)octadecane is a promising precursor for the synthesis of novel cationic surfactants. Its long C18 alkyl chain provides the necessary hydrophobicity, while the reactive chloromethoxy group offers a straightforward route for introducing a hydrophilic cationic head group. This document provides detailed application notes and protocols for the synthesis and potential applications of cationic surfactants derived from this compound.
Synthesis of Cationic Surfactants from this compound
The primary route for converting this compound into a cationic surfactant is through a quaternization reaction with a tertiary amine. This reaction, a type of nucleophilic substitution, results in the formation of a quaternary ammonium salt, which is the cationic surfactant.
A representative synthesis is the reaction of this compound with trimethylamine to yield N,N,N-trimethyl-1-(octadecyloxy)methanaminium chloride.
Reaction Scheme:
Experimental Protocol: Synthesis of N,N,N-Trimethyl-1-(octadecyloxy)methanaminium Chloride
This protocol is based on established methods for the quaternization of alkyl halides and chloromethyl ethers.
Materials:
-
This compound
-
Trimethylamine (gas or solution in a suitable solvent like ethanol)
-
Anhydrous solvent (e.g., acetone, ethyl acetate, or isopropyl alcohol)
-
Reaction vessel (pressure-rated if using gaseous trimethylamine)
-
Magnetic stirrer and heating mantle
-
Condenser (if refluxing)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethyl acetate, acetone, petroleum ether)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound in a suitable anhydrous solvent (e.g., acetone) to make a solution of a specific concentration (e.g., 1 M).
-
While stirring, add a molar excess (e.g., 1.2-1.5 equivalents) of trimethylamine to the solution. If using gaseous trimethylamine, it can be bubbled through the solution. If using a solution of trimethylamine, it can be added dropwise.
-
The reaction mixture is then heated to a moderate temperature, for instance, 80°C, and stirred for a period of 12 hours to ensure the completion of the reaction.
-
After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. This will likely result in a viscous paste or a solid residue.
-
The crude product is then purified by recrystallization from a suitable solvent mixture, such as ethyl acetate, acetone, and petroleum ether, to yield the final product as a white solid.
Characterization:
The structure of the synthesized cationic surfactant can be confirmed using standard analytical techniques such as:
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the molecular structure and purity.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Physicochemical Properties of Cationic Surfactants
The performance of a surfactant is dictated by its physicochemical properties, most notably its ability to reduce surface tension and form micelles. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.
| Surfactant | Alkyl Chain Length | Head Group | CMC (mM) | Surface Tension at CMC (mN/m) | Reference |
| Dodecyltrimethylammonium bromide (DTAB) | C12 | -N(CH₃)₃⁺ | 15.0 | ~36 | |
| Didecyldimethylammonium chloride (DDAC) | C10 (x2) | -N(CH₃)₂(C₁₀H₂₁)⁺ | 2.0 | ~30 | |
| Cetyltrimethylammonium bromide (CTAB) | C16 | -N(CH₃)₃⁺ | 0.92 | ~36 | |
| Octadecyltrimethylammonium chloride (OTAC) | C18 | -N(CH₃)₃⁺ | 0.3 | ~35 |
Note: The CMC and surface tension values are dependent on temperature, pressure, and the presence of other solutes.
Applications in Drug Development
Cationic surfactants derived from this compound are anticipated to have several applications in the field of drug development:
-
Solubilizing Agents: The long hydrophobic octadecyl chain can encapsulate poorly water-soluble drug molecules within the core of the micelles, thereby increasing their apparent solubility in aqueous formulations.
-
Permeation Enhancers: The cationic head group can interact with negatively charged components of biological membranes, such as the skin or mucosal tissues, leading to a temporary and reversible disruption of the membrane structure. This can facilitate the transport of drug molecules across these barriers.
-
Antimicrobial Agents: Quaternary ammonium compounds are well-known for their antimicrobial properties. They can disrupt the cell membranes of bacteria and fungi, leading to cell death. This makes them useful as preservatives in pharmaceutical formulations or as active ingredients in topical antiseptic products.
-
Gene Delivery: The positive charge of the cationic surfactant can allow it to form complexes with negatively charged genetic material like DNA and siRNA. These complexes, often in the form of nanoparticles, can help protect the genetic material from degradation and facilitate its entry into cells.
Visualizations
Synthesis Pathway
Caption: Synthesis of a cationic surfactant from this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and characterization.
Mechanism of Action in Drug Delivery
Caption: Proposed mechanism for enhanced drug delivery.
Troubleshooting & Optimization
Technical Support Center: 1-(Chloromethoxy)octadecane Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 1-(Chloromethoxy)octadecane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis of this compound typically involves the reaction of 1-octadecanol with a source of formaldehyde (like paraformaldehyde or 1,3,5-trioxane) and anhydrous hydrogen chloride.[1] This reaction forms the chloromethyl ether of the long-chain alcohol.
Q2: What are the primary reasons for low yields in this reaction?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or poor reagent reactivity can lead to a significant recovery of the starting 1-octadecanol.
-
Side Product Formation: The formation of by-products, most notably the carcinogenic bis(chloromethyl) ether (BCME), can significantly reduce the yield of the desired product.[2] Another common side product is the formal of 1-octadecanol, formaldehyde-di-n-octadecyl acetal.[3]
-
Product Decomposition: this compound, like other chloromethyl ethers, can be sensitive to hydrolysis.[4] Exposure to water during workup or purification can lead to decomposition back to 1-octadecanol and formaldehyde.
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of 1-octadecanol to the formaldehyde source and hydrogen chloride can lead to incomplete conversion or increased side product formation.
Q3: How can the formation of the hazardous bis(chloromethyl) ether (BCME) be minimized?
A3: Minimizing the formation of BCME is critical for safety. This can be achieved by:
-
Using the alcohol (1-octadecanol) as the limiting reagent.
-
Maintaining a controlled temperature.
-
Avoiding a large excess of formaldehyde and hydrogen chloride.
-
Some modern procedures generate the chloromethyl ether in situ from an acetal and an acyl chloride, which can offer a safer alternative to the classical formaldehyde/HCl method.[5][6]
Q4: What are the recommended methods for purifying this compound?
A4: Given the thermal sensitivity of chloromethyl ethers, purification should be conducted carefully.
-
Distillation: Vacuum distillation can be effective but must be performed at a low temperature to prevent decomposition.[1]
-
Chromatography: Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be used to separate the product from non-polar by-products and residual starting material.
-
Aqueous Workup: A careful aqueous workup is necessary to remove unreacted formaldehyde and HCl. However, prolonged contact with water should be avoided to prevent hydrolysis of the product.[4]
Q5: What are the essential safety precautions for this reaction?
A5: This reaction must be performed with strict safety measures:
-
Ventilation: Always work in a well-ventilated fume hood due to the use of hydrogen chloride gas and the potential formation of the volatile carcinogen bis(chloromethyl) ether.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent unwanted side reactions and decomposition of the product.
-
Quenching: Any unreacted chloromethylating agents should be carefully quenched with a suitable reagent, such as aqueous ammonia or sodium bicarbonate solution, at the end of the reaction.[7]
Troubleshooting Guide
Problem 1: The reaction is incomplete, with a large amount of 1-octadecanol recovered.
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature in small increments (e.g., 5-10 °C) or extending the reaction time. |
| Poor Quality Reagents | Ensure that the paraformaldehyde is dry and that the hydrogen chloride source is anhydrous. Use freshly opened or properly stored reagents. 1-octadecanol should also be of high purity.[8] |
| Inefficient Mixing | 1-octadecanol is a waxy solid.[8] Ensure efficient stirring to maintain a homogeneous reaction mixture, especially at the beginning of the reaction. Using a suitable co-solvent that dissolves 1-octadecanol might be necessary. |
| Inadequate HCl Saturation | Ensure a steady but controlled stream of anhydrous HCl gas is bubbled through the reaction mixture. Incomplete saturation will result in a slow or incomplete reaction. |
Problem 2: The primary isolated product is an undesired side product.
| Potential Cause | Suggested Solution |
| Formation of Formaldehyde-di-n-octadecyl Acetal | This occurs when two molecules of 1-octadecanol react with one molecule of formaldehyde. Adjust the stoichiometry to use a slight excess of the formaldehyde source relative to the alcohol. |
| Formation of Bis(chloromethyl) ether (BCME) | This is favored by an excess of formaldehyde and HCl.[2] Carefully control the stoichiometry and consider alternative, safer methods for chloromethylation if this is a persistent issue.[5][6] |
| Polymerization of Formaldehyde | If using paraformaldehyde, ensure it depolymerizes effectively in the reaction medium. A catalytic amount of a Lewis acid might be required in some protocols. |
Problem 3: The product appears to decompose during workup or purification.
| Potential Cause | Suggested Solution |
| Hydrolysis | Chloromethyl ethers are susceptible to hydrolysis.[4] Minimize contact with water during the workup. Use brine washes to reduce the amount of water in the organic layer and dry the organic phase thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal. |
| Thermal Decomposition | Avoid high temperatures during solvent evaporation and purification. Use a rotary evaporator at low temperature and consider high-vacuum distillation at the lowest possible temperature.[1] |
| Acidity | Residual HCl can catalyze decomposition. Neutralize the reaction mixture carefully with a weak base (e.g., saturated sodium bicarbonate solution) during the workup. |
Data on Reaction Parameter Optimization
The following table provides a generalized summary of how changing reaction parameters can affect the outcome, based on principles of reaction optimization.[9][10]
| Parameter | Condition A | Condition B | Typical Observation | Recommendation |
| Temperature | 20-25 °C | 40-50 °C | Higher temperature increases reaction rate but may also increase side product formation. | Start at a lower temperature and slowly increase if the reaction is too slow. Monitor by TLC. |
| Reaction Time | 2-4 hours | 12-24 hours | Longer reaction times can drive the reaction to completion. | Monitor the reaction by TLC to determine the optimal time and avoid potential product degradation over extended periods. |
| Molar Ratio (1-Octadecanol:CH₂O) | 1 : 1.1 | 1 : 2 | A slight excess of formaldehyde source is needed, but a large excess can lead to more side products. | Start with a small excess (e.g., 1.1 to 1.2 equivalents) of the formaldehyde source. |
| Solvent | Dichloromethane | Toluene | The choice of a non-polar, aprotic solvent is crucial for dissolving the long-chain alcohol and for reaction compatibility. | Dichloromethane or other chlorinated solvents are common, but ensure they are anhydrous. |
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. All procedures should be performed with appropriate safety precautions in a laboratory setting.
Protocol 1: Synthesis of this compound
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add 1-octadecanol (e.g., 27.0 g, 0.1 mol) and paraformaldehyde (e.g., 3.3 g, 0.11 mol as CH₂O).[1]
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., 100 mL of dichloromethane) to dissolve the reactants.
-
HCl Addition: Cool the mixture in an ice bath (0-5 °C). Bubble anhydrous hydrogen chloride gas through the stirred mixture at a moderate rate.
-
Reaction: After saturation with HCl, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: Purify the resulting crude oil or solid by vacuum distillation or column chromatography to obtain the final product.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0679627B1 - Process for the preparation of halogenated ethers - Google Patents [patents.google.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. canada.ca [canada.ca]
- 5. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 6. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-OCTADECANOL - Ataman Kimya [atamanchemicals.com]
- 9. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Side reactions and byproducts of 1-(Chloromethoxy)octadecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Chloromethoxy)octadecane. The information provided is based on the general reactivity of chloromethyl ethers and aims to help users anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis. The chloromethoxy group is susceptible to reaction with water, which can lead to the formation of octadecanol, formaldehyde, and hydrochloric acid. This reaction can be catalyzed by acidic or basic conditions.
Q2: What byproducts might be present in my sample of this compound?
A2: Potential byproducts in this compound can originate from its synthesis or degradation. Synthesis-related byproducts may include unreacted starting materials such as octadecanol, paraformaldehyde, and reagents from the chlorination step. A significant and hazardous potential byproduct from older synthesis methods is bis(chloromethyl) ether (BCME). Degradation can lead to the formation of octadecanol, formaldehyde, and hydrochloric acid.
Q3: How should I properly store this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and direct sunlight. The use of an inert atmosphere (e.g., argon or nitrogen) can further prevent hydrolysis.
Q4: I am observing unexpected results in my reaction. Could it be due to impurities in my this compound?
A4: Yes, impurities can significantly impact experimental outcomes. The presence of octadecanol can act as a nucleophile, while residual acid or base from the synthesis can catalyze unintended side reactions. The degradation product, formaldehyde, can also participate in various reactions. It is crucial to use a pure sample of this compound for consistent and reliable results.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Due to the potential presence of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME) in some preparations and the release of corrosive hydrochloric acid upon hydrolysis, this compound should be handled with extreme caution in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Degradation of this compound due to moisture. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of unexpected polar byproducts | Hydrolysis of this compound to octadecanol and formaldehyde. | Check for sources of water in your reaction setup. Purify the starting material if necessary. |
| Inconsistent results between batches | Variable purity of this compound. | Characterize each new batch of the reagent by techniques such as NMR or GC-MS to confirm purity before use. |
| Reaction mixture becomes acidic | Formation of hydrochloric acid from the hydrolysis of the chloromethoxy group. | Consider using a non-nucleophilic base to scavenge the generated acid if it interferes with your reaction. |
Experimental Protocols
Protocol: Synthesis of this compound with Minimized Byproduct Formation
This protocol is a general guideline adapted from modern methods for the synthesis of chloromethyl ethers, designed to minimize the formation of hazardous byproducts like bis(chloromethyl) ether.
Materials:
-
Octadecanol
-
Paraformaldehyde (or dimethoxymethane as a safer alternative to formaldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Acetyl chloride
-
Zinc(II) bromide (catalyst)
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve octadecanol in anhydrous DCM. In a separate flask, prepare a solution of acetyl chloride in anhydrous DCM and add it to the dropping funnel.
-
Reaction: To the stirred solution of octadecanol, add paraformaldehyde and a catalytic amount of zinc(II) bromide.
-
Addition: Add the acetyl chloride solution dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Note: This method avoids the use of formaldehyde and HCl, which are known to produce bis(chloromethyl) ether.[3]
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting unexpected experimental results.
References
Technical Support Center: 1-(Chloromethoxy)octadecane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1-(Chloromethoxy)octadecane.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound, also known as chloromethyl octadecyl ether, typically involves the reaction of 1-octadecanol with a source of formaldehyde (such as paraformaldehyde) and hydrogen chloride. The reaction is generally acid-catalyzed.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions include the formation of the formal, bis(octadecyloxymethyl) ether, and the highly carcinogenic byproduct, bis(chloromethyl) ether. Over-reaction or presence of excess alcohol can lead to the formation of the formal, while impurities in the formaldehyde source or non-optimal conditions can lead to bis(chloromethyl) ether.
Q3: What catalysts can be used to improve the reaction efficiency?
A3: Lewis acids such as zinc chloride (ZnCl₂) are often used to catalyze the chloromethylation of alcohols.[1] Catalytic amounts of zinc salts have been shown to be effective in accelerating the formation of related chloroalkyl ethers.[2][3][4][5]
Q4: How can the formation of the carcinogenic byproduct bis(chloromethyl) ether be minimized?
A4: Minimizing the formation of bis(chloromethyl) ether is critical for safety. Using a pre-formed chloromethylating agent like chloromethyl methyl ether (in a different synthetic approach) or carefully controlling the reaction conditions (temperature, stoichiometry) when using formaldehyde and HCl can reduce its formation. It is crucial to work in a well-ventilated fume hood and take appropriate safety precautions.
Q5: What are the recommended purification methods for this compound?
A5: Due to the high boiling point of this compound, purification is typically achieved through crystallization or column chromatography on silica gel. If the product is a solid, it can be dissolved in a suitable solvent like benzene and crystallized upon cooling.[6] For liquid products, chromatographic separation is generally effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of the product. 3. Inactive catalyst. | 1. Increase reaction time or temperature moderately. Ensure efficient mixing. 2. Avoid excessive heating. The product may be thermally labile. 3. Use a fresh or properly stored catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. |
| Formation of a White Precipitate (Formal) | Excess 1-octadecanol or insufficient chloromethylating agent. | Adjust the stoichiometry to use a slight excess of the chloromethylating agent relative to 1-octadecanol. |
| Product is an Oily Mixture Instead of a Solid | Presence of impurities, such as unreacted starting materials or side products. | Purify the crude product using column chromatography or recrystallization to isolate the desired this compound. |
| Reaction Mixture Turns Dark | Decomposition of reagents or product, possibly due to high temperatures or presence of impurities. | Lower the reaction temperature. Ensure the purity of starting materials and solvents. |
| Difficulty in Isolating the Product | The product may be soluble in the workup solvent. | Use a different extraction solvent. Minimize the amount of solvent used during workup and extraction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar long-chain chloromethyl ethers.[6] Optimization of specific parameters may be required.
Materials:
-
1-Octadecanol
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)
-
Anhydrous Dichloromethane (or other inert solvent)
-
Anhydrous Zinc Chloride (optional, as catalyst)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve 1-octadecanol in anhydrous dichloromethane.
-
Add paraformaldehyde to the solution.
-
If using a catalyst, add a catalytic amount of anhydrous zinc chloride.
-
Cool the mixture in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, a solution of HCl in an anhydrous solvent can be added dropwise.
-
After the addition of HCl, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical yield data based on the optimization of reaction conditions for a generic chloromethylation reaction of a long-chain alcohol. These values are for illustrative purposes and may not directly reflect the outcomes for this compound synthesis.
| Entry | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | None | 25 | 24 | 35 |
| 2 | ZnCl₂ (5) | 25 | 12 | 65 |
| 3 | ZnCl₂ (5) | 40 | 6 | 78 |
| 4 | ZnCl₂ (10) | 40 | 6 | 82 |
| 5 | None | 40 | 24 | 50 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 3. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. datapdf.com [datapdf.com]
- 6. GT Digital Repository [repository.gatech.edu]
How to improve the stability of 1-(Chloromethoxy)octadecane
Welcome to the technical support center for 1-(Chloromethoxy)octadecane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is an alpha-chloroether. This class of compounds is known for its reactivity and instability, primarily due to the presence of the chloromethoxy group. The main stability concern is its high susceptibility to hydrolysis, which can be initiated by trace amounts of water.
Q2: What are the degradation products of this compound?
The primary degradation pathway for this compound is hydrolysis. This reaction yields 1-octadecanol, formaldehyde, and hydrochloric acid (HCl). The generated HCl can further catalyze the degradation process.
Q3: Why is it crucial to handle this compound with care?
Q4: How should this compound be stored to ensure its stability?
To maximize stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1][2][4] For enhanced stability, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to exclude moisture and air.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased Purity Over Time | Hydrolysis due to exposure to atmospheric moisture. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and solvents are rigorously dried before use. |
| Thermal degradation. | Store the compound at recommended low temperatures (e.g., 2-8 °C).[2] Avoid exposure to high temperatures during experimental procedures. | |
| Acid-catalyzed degradation from HCl byproduct. | Consider using an acid scavenger, such as a non-nucleophilic base (e.g., hindered amine), in your reaction mixture if compatible with your experimental design. | |
| Inconsistent Experimental Results | Partial degradation of the starting material. | Before use, check the purity of this compound using analytical techniques like GC-MS or ¹H NMR to ensure it meets the required specifications for your experiment. |
| Reaction with protic solvents or reagents. | Use anhydrous aprotic solvents and reagents. Ensure all reaction components are free from water. | |
| Formation of Unidentified Byproducts | Potential side reactions due to degradation products. | Purify the this compound before use if degradation is suspected. Analyze byproducts to understand the degradation pathway in your specific system. |
Experimental Protocols
Protocol 1: Anhydrous Handling and Transfer of this compound
This protocol describes the procedure for safely handling and transferring this compound to minimize exposure to moisture.
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Dry nitrogen or argon gas supply
-
Schlenk line or glove box
-
Oven-dried glassware
-
Dry syringes and needles
Procedure:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
If using a Schlenk line, assemble the glassware and purge with inert gas for 15-20 minutes.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Under a positive pressure of inert gas, carefully unseal the container.
-
Using a dry syringe, withdraw the desired amount of the compound.
-
Transfer the compound to the reaction vessel, which is also under an inert atmosphere.
-
If making a stock solution, dissolve the compound in a suitable anhydrous solvent.
-
Seal the stock solution container tightly under an inert atmosphere and store in a cool, dry place.
Protocol 2: Purity Assessment by ¹H NMR
This protocol outlines a method to assess the purity of this compound and detect the presence of its primary hydrolysis product, 1-octadecanol.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Dissolve a small amount of the this compound sample in CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The characteristic peak for the chloromethoxy group (-O-CH₂-Cl) of this compound is expected to be a sharp singlet.
-
The presence of 1-octadecanol, the hydrolysis product, can be identified by a characteristic triplet corresponding to the methylene group adjacent to the hydroxyl group (-CH₂-OH).
-
Integration of these respective peaks can provide a semi-quantitative estimation of the purity.
-
Visualizations
Degradation Pathway
Caption: Hydrolysis degradation pathway of this compound.
Experimental Workflow for Stable Handling
References
Technical Support Center: Reactions of 1-(Chloromethoxy)octadecane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Chloromethoxy)octadecane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chloroalkyl ether. Its primary application in organic synthesis is as a protecting group for hydroxyl (-OH) functional groups.[1][2] It reacts with alcohols to form a methoxymethyl (MOM) ether, which is stable under a variety of reaction conditions where the free alcohol would be reactive.[2][3] The long octadecane chain provides significant lipophilicity, which can be useful in specific synthetic strategies.
Q2: Why is it necessary to protect alcohol functional groups?
A2: In multi-step organic synthesis, it is often necessary to perform a reaction on one part of a molecule while another part, such as a hydroxyl group, is sensitive to the reagents being used. Protecting groups act as temporary masks for these sensitive functional groups, preventing them from undergoing unwanted reactions.[2][4] After the desired transformation is complete, the protecting group can be removed to regenerate the original functional group.[1]
Q3: What are the general safety precautions for handling this compound?
A3: this compound belongs to the class of chloroalkyl ethers, which are known to be potent alkylating agents.[1][5] These compounds are considered hazardous and potentially carcinogenic.[5] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Care should be taken to avoid inhalation and skin contact.
Q4: How is the MOM group, formed from this compound, typically removed (deprotected)?
A4: The methoxymethyl (MOM) ether is an acetal, which is stable to basic and nucleophilic conditions but can be cleaved under acidic conditions.[2][3] Deprotection is typically achieved by treatment with a Brønsted or Lewis acid.[1] Common methods include using a trace of concentrated hydrochloric acid in methanol or other acidic conditions tailored to the sensitivity of the substrate.[3][6]
Troubleshooting Guide
Q1: I am observing a low yield of my desired MOM-protected product. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here are some common issues and how to address them:
-
Moisture in the Reaction: this compound is sensitive to moisture and can be hydrolyzed. Ensure that your solvent and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Drying the solvent over a desiccant like phosphorus pentoxide can improve yields.[3]
-
Inappropriate Base: The choice of base is critical. If a weak base is used, the deprotonation of the alcohol may be incomplete. For primary and secondary alcohols, a non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA) is commonly used.[1][3] For less reactive alcohols, a stronger base such as sodium hydride (NaH) may be necessary to form the alkoxide before adding the chloromethyl ether.[3][7]
-
Incorrect Solvent: The reaction rate can be strongly influenced by the solvent. Apolar and protic solvents can slow down the reaction.[8] Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often good choices.[8] Dichloromethane is also commonly used, particularly with DIPEA as the base.[1]
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require heating to 50-100 °C to go to completion.[8] If the reaction is sluggish, consider gradually increasing the temperature.
-
Impure Reagents: Ensure the purity of your starting alcohol and the this compound. Impurities can lead to side reactions and lower the yield.
Q2: My reaction is producing multiple products, indicating low selectivity. How can I improve the selectivity for the desired hydroxyl group?
A2: Achieving high selectivity in molecules with multiple hydroxyl groups can be challenging. Here are some strategies to enhance selectivity:
-
Steric Hindrance: Reactions with this compound are subject to steric effects. Less sterically hindered primary alcohols will generally react faster than more hindered secondary or tertiary alcohols.[8] This inherent difference in reactivity can be exploited to achieve selective protection.
-
Choice of Base and Reaction Conditions: Using a bulky, non-nucleophilic base can enhance selectivity for less sterically hindered hydroxyl groups. The reaction temperature can also be a key factor; running the reaction at a lower temperature can often improve selectivity.
-
Consider Orthogonal Protecting Group Strategies: If you have multiple hydroxyl groups of similar reactivity, it may be necessary to use different types of protecting groups that can be removed under different conditions (orthogonal protection).[4]
Q3: The starting material is not being consumed. What should I check?
A3: If your starting material remains largely unreacted, consider the following:
-
Insufficient Base: Ensure you are using at least a stoichiometric amount of base relative to the alcohol. For reactions using DIPEA, a slight excess is often used. For stronger bases like NaH, ensure it is fresh and has not been deactivated by moisture.
-
Reaction Temperature is Too Low: As mentioned previously, some reactions require heating to proceed at a reasonable rate.[8]
-
Purity of this compound: If the reagent has degraded due to improper storage, it will be less reactive.
Q4: I suspect my this compound is hydrolyzing. How can I prevent this?
A4: this compound is an ether and an alkyl halide, making it susceptible to hydrolysis, especially under acidic or neutral conditions. To prevent this:
-
Use Anhydrous Conditions: This is the most critical factor. Dry your solvents and glassware meticulously. Perform the reaction under an inert atmosphere of nitrogen or argon.
-
Use a Non-Nucleophilic Base: A base like DIPEA will scavenge the HCl produced during the reaction without promoting hydrolysis of the reagent.[1][3]
Data Presentation
Table 1: Common Bases for MOM Protection
| Base | Type | Typical Solvent(s) | Notes |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic | Dichloromethane | A mild and common choice for primary and secondary alcohols.[1][3] |
| Sodium Hydride (NaH) | Strong, non-nucleophilic | THF, DMF | Used for less reactive alcohols; deprotonates the alcohol first to form a more reactive alkoxide.[3][7] |
| Potassium Hydroxide (KOH) | Strong | Acetonitrile, DMF | Can be used, but may compete with elimination side reactions.[8] |
| Cesium Carbonate (Cs₂CO₃) | Mild | 2-Methoxyethanol | A milder base that can offer good selectivity in some cases.[9] |
Table 2: Influence of Solvent on Reaction
| Solvent | Type | Effect on Reaction Rate | Notes |
| Dichloromethane | Polar aprotic | Moderate | Commonly used with DIPEA.[1] |
| Acetonitrile | Polar aprotic | Fast | A good choice for promoting S_N2 reactions.[8][10] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Fast | Another effective solvent for this type of reaction.[8] |
| Tetrahydrofuran (THF) | Polar aprotic | Moderate | Often used with strong bases like NaH.[3] |
| Protic Solvents (e.g., Methanol) | Protic | Slow | Generally avoided as they can slow the reaction rate.[8][10] |
Experimental Protocols
Protocol: Protection of a Primary Alcohol using this compound
This protocol provides a general procedure for the protection of a primary alcohol. The specific amounts and reaction times may need to be optimized for your particular substrate.
Materials:
-
Primary alcohol
-
This compound (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
Procedure:
-
Setup: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add the primary alcohol and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA to the solution via syringe.
-
Addition of Protecting Group: Slowly add this compound to the reaction mixture dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure MOM-protected alcohol.
Visualizations
References
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 1-Chlorooctadecane and 1-Methoxyoctadecane: A Spectroscopic Data Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-chlorooctadecane and 1-methoxyoctadecane. The initial subject of this guide, 1-(chloromethoxy)octadecane, is not a readily available or well-characterized compound, with limited to no published spectroscopic data. Therefore, this guide focuses on two structurally related and commercially available alternatives that can serve as valuable reference compounds in relevant research applications. Octadecane is also included as a baseline for comparison. The data presented herein is essential for the structural elucidation and quality control of these long-chain aliphatic compounds.
Data Presentation
The following tables summarize the available NMR and mass spectrometry data for octadecane, 1-chlorooctadecane, and 1-methoxyoctadecane.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Octadecane | CDCl₃ | ~0.88 | Triplet | -CH₃ |
| ~1.26 | Singlet (broad) | -(CH₂)₁₆- | ||
| 1-Chlorooctadecane | CDCl₃ | Data available in spectral databases[1][2] | - | - |
| 1-Methoxyoctadecane | CDCl₃ | Data available in spectral databases | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Octadecane | CDCl₃ | 32.05, 29.83, 29.49, 22.79, 14.14[3] |
| 1-Chlorooctadecane | CDCl₃ | Data available in spectral databases[2] |
| 1-Methoxyoctadecane | CDCl₃ | Data available in spectral databases[4] |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Octadecane | C₁₈H₃₈ | 254.49 | 57, 71, 85, 99[3] |
| 1-Chlorooctadecane | C₁₈H₃₇Cl | 288.94 | Data available in spectral databases[2][5] |
| 1-Methoxyoctadecane | C₁₉H₄₀O | 284.52 | 45, 57, 69, 83, 97[4] |
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data for long-chain aliphatic compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is a minimum of 4 cm.
2. NMR Data Acquisition:
-
The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher for optimal resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the peak multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
For volatile and thermally stable compounds like long-chain alkanes and their derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique.
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent like hexane or dichloromethane.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on a capillary GC column (e.g., a nonpolar column like DB-5ms).
-
The separated components elute from the column and enter the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
2. Mass Analysis:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
3. Data Interpretation:
-
A mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
The peak with the highest m/z often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.
-
The fragmentation pattern is characteristic of the molecule's structure. For long-chain alkanes, characteristic losses of alkyl fragments (CₙH₂ₙ₊₁) are observed.[6]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the characterization of long-chain aliphatic compounds using NMR and mass spectrometry.
Caption: Experimental workflow for NMR and MS analysis.
References
- 1. 1-Chlorooctadecane(3386-33-2) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Chlorooctadecane | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octadecane | C18H38 | CID 11635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methoxyoctadecane | C19H40O | CID 14026379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Octadecane, 1-chloro- [webbook.nist.gov]
- 6. GCMS Section 6.9.1 [people.whitman.edu]
Navigating the Analytical Maze: A Comparative Guide to the Quantification of 1-(Chloromethoxy)octadecane
For researchers, scientists, and drug development professionals, the accurate quantification of 1-(Chloromethoxy)octadecane, a long-chain chloroalkylether, is crucial for understanding its biological activity and potential applications. This guide provides a comparative overview of potential analytical methods, complete with experimental protocols and performance data derived from analogous compounds, to aid in the selection of the most suitable technique.
Due to the unique chemical structure of this compound, featuring a long, non-polar octadecane chain and a reactive chloromethoxy group, a single, standardized analytical method has yet to be established. However, by examining techniques used for structurally related compounds, such as long-chain chlorinated paraffins, long-chain ethers, and other alkylating agents, we can propose and compare several viable analytical strategies. This guide focuses on two primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), exploring both direct analysis and derivatization-based methods.
Method Comparison at a Glance
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the proposed methods, based on data from similar analytes.
| Method | Analyte Form | Ionization | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | Native | Electron Ionization (EI) | ng/mL range | ng/mL range | Simple, direct analysis | Potential for thermal degradation, lower sensitivity |
| GC-NCI-MS | Native | Negative Chemical Ionization (NCI) | pg/mL to low ng/mL range | pg/mL to ng/mL range | High sensitivity for electrophilic compounds | Requires specific instrumentation |
| GC-MS | Derivatized | Electron Ionization (EI) | pg/mL to ng/mL range | pg/mL to ng/mL range | Improved volatility and chromatography | Additional sample preparation step |
| LC-MS/MS | Native | APCI / ESI | High ng/mL to µg/mL range | High ng/mL to µg/mL range | Suitable for thermally labile compounds | Poor ionization efficiency for non-polar compounds |
| LC-MS/MS | Derivatized | ESI | Low ng/mL to µg/mL range | Low ng/mL to µg/mL range | Enhanced ionization and retention | Additional sample preparation step |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For a long-chain molecule like this compound, volatility can be a concern, but its analysis by GC-MS is feasible.
Direct GC-MS Analysis
Direct analysis of this compound by GC-MS with Electron Ionization (EI) is the most straightforward approach. However, the thermal stability of the chloromethoxy group under GC conditions needs to be carefully evaluated to prevent degradation in the injector or column.
A more sensitive alternative is Gas Chromatography with Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS). The presence of the electronegative chlorine atom in this compound makes it a suitable candidate for NCI, which can significantly enhance sensitivity, achieving detection limits in the picogram per milliliter (pg/mL) range for similar chlorinated compounds.
GC-MS Analysis with Derivatization
To overcome potential issues with volatility and thermal stability, and to improve chromatographic peak shape, derivatization can be employed. The chloromethoxy group is susceptible to nucleophilic substitution. Reacting this compound with a suitable nucleophile can replace the chlorine atom with a more stable, readily detectable group.
A potential derivatization strategy involves reaction with a thiol to form a stable thioether or with an amine to form an aminoether. For example, derivatization with a fluorinated thiol followed by GC-MS analysis could provide a highly sensitive method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS is a versatile technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds. However, the non-polar nature of the octadecane chain in this compound presents a challenge for ionization by common techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Direct LC-MS/MS Analysis
Direct analysis by LC-MS/MS is likely to suffer from poor ionization efficiency, leading to higher limits of detection. The use of alternative ionization sources, such as Atmospheric Pressure Photoionization (APPI), could be explored to enhance the ionization of this non-polar molecule.
LC-MS/MS Analysis with Derivatization
Derivatization to introduce a readily ionizable group is a highly effective strategy for improving the LC-MS/MS analysis of non-polar compounds. The reactive chloromethoxy group can be targeted for this purpose. A well-established method for derivatizing alkylating agents, such as alkyl halides, involves reaction with a tertiary amine, like 4-dimethylaminopyridine (4-DMAP), to form a permanently charged quaternary ammonium salt. This derivative would be expected to exhibit excellent ionization efficiency in ESI-MS. This approach has been successfully used for the quantification of genotoxic impurities at the mg/kg level.
Experimental Protocols
The following are proposed experimental protocols based on established methods for analogous compounds. Optimization will be necessary for the specific analysis of this compound.
Sample Preparation for Biological Matrices
For the analysis of this compound in biological matrices such as plasma or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interfering substances.
Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma, add 3 mL of a mixture of hexane and isopropanol (3:2, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the chosen analytical method.
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., plasma diluted with water).
-
Wash the cartridge with 5 mL of 50% methanol in water to remove polar interferences.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute.
GC-NCI-MS Protocol (Direct Analysis)
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent with NCI source.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.
-
Injector Temperature: 250°C.
-
Oven Program: 100°C for 1 min, ramp to 300°C at 15°C/min, hold for 10 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Ion Source Temperature: 150°C.
-
Quadrupole Temperature: 150°C.
-
Reagent Gas: Methane.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
LC-MS/MS Protocol (with Derivatization)
-
Derivatization Reagent: 50 mg/mL 4-dimethylaminopyridine (4-DMAP) in acetonitrile.
-
Derivatization Procedure:
-
To the dried sample extract, add 100 µL of the 4-DMAP solution.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool to room temperature and dilute with the mobile phase for injection.
-
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps involved in sample preparation and analysis.
Figure 1. General workflow for the analysis of this compound.
Figure 2. Derivatization pathway for enhanced LC-MS/MS analysis.
Conclusion
The quantification of this compound requires a carefully considered analytical approach. While direct GC-MS analysis, particularly with NCI, offers a sensitive and straightforward option, potential thermal instability should be investigated. For enhanced sensitivity and to circumvent issues of volatility and thermal degradation, derivatization-based methods are highly recommended. An LC-MS/MS method following derivatization with an agent like 4-DMAP to introduce a permanent positive charge is likely to provide the most robust and sensitive assay for complex biological matrices. The choice of the optimal method will ultimately depend on the specific requirements of the research, including the desired level of sensitivity, the nature of the sample matrix, and the analytical instrumentation available. Method validation, including assessment of linearity, accuracy, precision, and stability, will be essential for any chosen approach to ensure reliable and accurate quantification.
A Comparative Guide to the Reactivity of 1-(Chloromethoxy)octadecane and Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-(Chloromethoxy)octadecane with other long-chain alkyl halides, specifically 1-chlorooctadecane. The information presented is essential for professionals in chemical research and drug development who utilize these compounds as alkylating agents or in the synthesis of complex molecules. This document outlines the theoretical basis for their differing reactivities, supported by a proposed experimental framework for direct comparison, and presents illustrative data.
Introduction to Reactivity
The reactivity of alkyl halides in nucleophilic substitution reactions is a cornerstone of organic synthesis. The departure of the halide leaving group can be assisted by the neighboring chemical environment. In the case of α-chloroethers such as this compound, the presence of an oxygen atom adjacent to the carbon bearing the chlorine atom significantly influences the reaction mechanism and rate compared to a simple primary alkyl halide like 1-chlorooctadecane.
It is well-established that α-chloroethers exhibit enhanced reactivity. This is attributed to the ability of the adjacent oxygen atom to stabilize the developing positive charge on the carbon center in the transition state of a nucleophilic substitution reaction. This stabilization suggests a reaction mechanism with significant carbocationic character, leaning towards an SN1-like pathway, even for a formally primary substrate. In contrast, primary alkyl halides like 1-chlorooctadecane typically react via a concerted SN2 mechanism, which is sensitive to steric hindrance.
Comparative Reactivity Data
| Compound | Solvent System (v/v) | Temperature (°C) | Nucleophile | Reaction Type | Half-life (t½, min) | Rate Constant (k, s⁻¹) |
| This compound | 80% Ethanol / 20% Water | 25 | H₂O | Solvolysis (SN1-like) | 15 | 7.7 x 10⁻⁴ |
| 1-Chlorooctadecane | 80% Ethanol / 20% Water | 25 | H₂O | Solvolysis (SN2) | 1440 | 8.0 x 10⁻⁶ |
| This compound | Acetone | 25 | Acetate | Substitution (SN1-like) | 30 | 3.9 x 10⁻⁴ |
| 1-Chlorooctadecane | Acetone | 25 | Acetate | Substitution (SN2) | 2880 | 4.0 x 10⁻⁶ |
This data is illustrative and intended to demonstrate the expected significant difference in reactivity.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 1-chlorooctadecane, the following detailed experimental protocols for solvolysis and substitution reactions are proposed.
Experiment 1: Comparative Solvolysis Rates in Aqueous Ethanol
Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 1-chlorooctadecane in an 80% ethanol/water mixture.
Materials:
-
This compound
-
1-Chlorooctadecane
-
Absolute Ethanol (ACS grade)
-
Deionized Water
-
0.1 M Standardized Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Thermostatted water bath
-
Burette, pipettes, volumetric flasks, and conical flasks
Procedure:
-
Reaction Solution Preparation: Prepare a 0.1 M solution of each alkyl halide in absolute ethanol.
-
Reaction Initiation: In a conical flask equilibrated to 25°C in the water bath, pipette 50 mL of an 80:20 (v/v) ethanol/water solvent mixture. Add a few drops of phenolphthalein indicator.
-
Add 1.0 mL of the 0.1 M alkyl halide solution to the solvent mixture, start a stopwatch immediately, and mix thoroughly. This is time t=0.
-
Titration: Immediately, begin titrating the liberated HCl with the standardized 0.1 M NaOH solution. The endpoint is the first persistent pink color. Record the volume of NaOH added and the time.
-
Continue to take readings of the volume of NaOH required to neutralize the acid produced at regular time intervals (e.g., every 5 minutes for the more reactive compound and every hour for the less reactive one).
-
"Infinity" Reading: To determine the total amount of HCl that will be produced, a sample of the reaction mixture is heated in a sealed vial at a higher temperature (e.g., 60°C) for a prolonged period to ensure the reaction goes to completion. The mixture is then cooled and titrated. This gives the V∞ value.
-
Data Analysis: The first-order rate constant (k) is calculated using the integrated rate law: ln(V∞ - Vt) = -kt + ln(V∞), where Vt is the volume of NaOH at time t. A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k.
Experiment 2: Comparative Substitution with Acetate in Acetone
Objective: To compare the rates of reaction of this compound and 1-chlorooctadecane with sodium acetate in acetone.
Materials:
-
This compound
-
1-Chlorooctadecane
-
Anhydrous Sodium Acetate
-
Anhydrous Acetone (ACS grade)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel with a magnetic stirrer
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel at 25°C, dissolve a known concentration of sodium acetate and the internal standard in anhydrous acetone.
-
Reaction Initiation: Add a known concentration of the alkyl halide to the reaction vessel and start the timer.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing cold diethyl ether and a small amount of water to precipitate the unreacted sodium acetate.
-
Analysis: Analyze the organic layer by GC-MS to determine the concentration of the reactant remaining and the product formed (1-(octadecyloxy)methyl acetate or octadecyl acetate). The use of an internal standard allows for accurate quantification.
-
Data Analysis: Plot the concentration of the alkyl halide versus time to determine the rate of reaction. The order of the reaction with respect to the alkyl halide and acetate can be determined by varying their initial concentrations.
Mandatory Visualizations
Reaction Mechanism Comparison
The following diagram illustrates the proposed dominant mechanistic pathways for the nucleophilic substitution of this compound and 1-chlorooctadecane.
Caption: Proposed reaction pathways for nucleophilic substitution.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in the proposed experimental workflow for determining the reaction kinetics.
A Comparative Analysis of Protecting Groups for Alcohols: 1-(Chloromethoxy)octadecane vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. This guide provides a comparative overview of 1-(Chloromethoxy)octadecane, a long-chain alkoxymethyl ether protecting group, against widely-used alternatives for the protection of hydroxyl moieties. The performance of the octadecyloxymethyl (OCM) group, derived from this compound, is benchmarked against common silyl ethers (TBS, TBDPS), benzyl ethers (Bn), and other acetal-type protecting groups (MOM, THP). This comparison is supported by experimental data from the literature, presented in easily digestible tables, alongside detailed experimental protocols and workflow visualizations to aid in practical application.
Introduction to Alcohol Protecting Groups
Protecting groups serve as temporary molecular masks, selectively shielding reactive functional groups, such as alcohols, from unwanted side reactions during a synthetic sequence. An ideal protecting group should be readily introduced in high yield, stable under a range of reaction conditions, and cleanly removed under mild conditions that do not affect other functionalities within the molecule.
This compound introduces the octadecyloxymethyl (OCM) ether, a lipophilic analogue of the more common methoxymethyl (MOM) ether. The extended alkyl chain of the OCM group is anticipated to impart unique solubility characteristics and potentially influence the stability and reactivity of the protected substrate. This guide will explore these attributes in comparison to established protecting groups.
Quantitative Performance Comparison
Table 1: Comparison of Protection Reaction Parameters for Primary Alcohols
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| OCM (estimated) | This compound | DIPEA | CH₂Cl₂ | 0 - 25 | 2 - 6 | 85 - 95 |
| MOM | MOM-Cl | DIPEA | CH₂Cl₂ | 0 - 25 | 1 - 4 | 90 - 98 |
| TBS | TBS-Cl | Imidazole | DMF | 25 | 2 - 12 | 95 - 100[1] |
| TBDPS | TBDPS-Cl | Imidazole | DMF | 25 | 2 - 12 | 90 - 98 |
| Benzyl (Bn) | BnBr | NaH | THF | 0 - 25 | 1 - 3 | 90 - 99 |
| THP | DHP | p-TsOH (cat.) | CH₂Cl₂ | 0 - 25 | 0.5 - 2 | 90 - 98[2] |
Table 2: Comparison of Deprotection Conditions and Yields
| Protecting Group | Reagent(s) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | OCM (estimated) | TFA/H₂O or HCl/MeOH | CH₂Cl₂ or MeOH | 25 | 1 - 4 | 85 - 95 | | MOM | HCl/MeOH | MeOH | 25 - 60 | 0.5 - 2 | 90 - 98 | | TBS | TBAF | THF | 25 | 0.5 - 2 | 95 - 100[1] | | TBDPS | TBAF | THF | 25 | 1 - 4 | 90 - 98 | | Benzyl (Bn) | H₂, Pd/C | EtOH or EtOAc | 25 | 1 - 12 | 95 - 100[3] | | THP | AcOH/THF/H₂O (4:2:1) | - | 45 | 1 - 4 | 90 - 95[2] |
Table 3: Stability Profile of Common Alcohol Protecting Groups
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions | Organometallics |
| OCM (estimated) | Labile | Stable | Stable | Stable | Stable |
| MOM | Labile | Stable | Stable | Stable | Stable |
| TBS | Labile | Stable | Stable | Stable | Stable |
| TBDPS | More Stable than TBS | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile (e.g., DDQ) | Labile (Hydrogenolysis) | Stable |
| THP | Labile | Stable | Stable | Stable | Stable |
Experimental Protocols
The following are representative experimental protocols for the protection of a primary alcohol with this compound and its subsequent deprotection. These protocols are based on established procedures for the analogous MOM group and should be optimized for specific substrates.
Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the primary alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the OCM-protected alcohol.
Deprotection of an OCM-Protected Alcohol
Materials:
-
OCM-protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Water or Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
Procedure (Acidic Hydrolysis):
-
Dissolve the OCM-protected alcohol in a suitable solvent such as dichloromethane or methanol.
-
Add a solution of trifluoroacetic acid in water or a solution of hydrochloric acid in methanol.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Visualization of Concepts
The following diagrams, generated using the DOT language, illustrate key concepts in the application of protecting groups.
Caption: General workflow for alcohol protection and deprotection.
Caption: A logical workflow for a multi-step synthesis.
Conclusion
The choice of a protecting group is a critical decision in the design of a synthetic route. While established protecting groups like TBS, TBDPS, Benzyl, and THP offer a wealth of well-documented applications and reliable protocols, the exploration of novel protecting groups such as the octadecyloxymethyl (OCM) ether can provide unique advantages. Based on its structural similarity to the MOM group, the OCM group is expected to exhibit comparable stability and reactivity, with its long alkyl chain potentially offering enhanced lipophilicity. This could be advantageous in specific synthetic contexts, for instance, in facilitating purification or influencing the solubility of intermediates in non-polar solvents.
For researchers and drug development professionals, the data and protocols presented herein serve as a valuable resource for making informed decisions on the selection and implementation of alcohol protecting groups. While the OCM group remains a less-explored option, its potential for specialized applications warrants further investigation to fully elucidate its performance characteristics.
References
A Comparative Spectroscopic Guide to 1-(Chloromethoxy)octadecane and Its Alternatives for Drug Development
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 1-(Chloromethoxy)octadecane, a long-chain alkyl ether derivative, against relevant alternatives. The inclusion of detailed experimental protocols and predictive data aims to facilitate the characterization of similar molecules.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of this compound and its structural analogs. The data for this compound is predicted based on established principles of NMR, IR, and Mass Spectrometry, while the data for the alternatives is based on available experimental information.
| Spectroscopic Technique | This compound (Predicted) | 1-Chlorooctadecane (Alternative 1) | n-Octadecane (Alternative 2) |
| ¹H NMR (CDCl₃) | ~5.5 ppm (s, 2H, -O-CH₂-Cl)~3.6 ppm (t, 2H, -O-CH₂-)~1.6 ppm (quint, 2H, -O-CH₂-CH₂-)1.2-1.4 ppm (br s, 30H, -(CH₂)₁₅-)0.88 ppm (t, 3H, -CH₃) | 3.54 ppm (t, 2H, -CH₂-Cl)1.76 ppm (quint, 2H, -CH₂-CH₂-Cl)1.2-1.4 ppm (br s, 30H, -(CH₂)₁₅-)0.88 ppm (t, 3H, -CH₃)[1] | 1.26 ppm (br s, 32H, -(CH₂)₁₆-)0.88 ppm (t, 6H, 2x -CH₃)[2][3][4] |
| ¹³C NMR (CDCl₃) | ~85 ppm (-O-CH₂-Cl)~70 ppm (-O-CH₂-)~32 ppm (-CH₂-)~29.7 ppm (multiple signals, -(CH₂)₁₄-)~26 ppm (-CH₂-)~22.7 ppm (-CH₂-)~14.1 ppm (-CH₃) | ~45 ppm (-CH₂-Cl)~32.8 ppm (-CH₂-CH₂-Cl)~31.9 ppm (-CH₂-)~29.7 ppm (multiple signals, -(CH₂)₁₄-)~26.8 ppm (-CH₂-)~22.7 ppm (-CH₂-)~14.1 ppm (-CH₃) | ~32.05 ppm (-CH₂-)~29.83 ppm (multiple signals, -(CH₂)₁₄-)~29.49 ppm (-CH₂-)~22.79 ppm (-CH₂-)~14.14 ppm (-CH₃)[2] |
| IR Spectroscopy (cm⁻¹) | 2920, 2850 (C-H stretch)1465 (C-H bend)~1100 (C-O-C stretch)~720 (-(CH₂)n- rock)~650-800 (C-Cl stretch) | 2920, 2850 (C-H stretch)1465 (C-H bend)~720 (-(CH₂)n- rock)~650 (C-Cl stretch) | 2920, 2850 (C-H stretch)1465 (C-H bend)720-725 (-(CH₂)n- rock)[5] |
| Mass Spectrometry (EI) | M+ peak with characteristic [M+2] isotope peak for Cl (3:1 ratio)Fragmentation via loss of -CH₂Clα-cleavage at the ether oxygen | M+ peak with characteristic [M+2] isotope peak for Cl (3:1 ratio)Fragmentation via loss of Cl | M+ peakCharacteristic fragmentation pattern of long-chain alkanes (successive loss of CnH2n+1)[2] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0-220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte.
-
The eluent from the GC is directly introduced into the ion source of the mass spectrometer.
-
-
Data Acquisition:
-
Set the electron energy for EI to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern. For chlorinated compounds, look for the characteristic M+2 isotope peak.[6]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel long-chain ether derivative like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of novel ether derivatives.
Comparison and Conclusion
The spectroscopic analysis of this compound can be effectively achieved through a combination of NMR, IR, and mass spectrometry. Key distinguishing features are expected to be the ¹H NMR signal for the -O-CH₂-Cl protons at approximately 5.5 ppm and the corresponding ¹³C NMR signal around 85 ppm. These are significantly downfield from the signals in 1-chlorooctadecane due to the influence of the adjacent oxygen atom. In IR spectroscopy, the C-O-C stretch will be a key indicator not present in the alkane or alkyl halide alternatives.[7][8] Mass spectrometry will provide definitive molecular weight information and the presence of chlorine through its isotopic pattern.[6] By comparing the data obtained with that of well-characterized alternatives like 1-chlorooctadecane and n-octadecane, researchers can confidently elucidate the structure of novel this compound derivatives, which is a critical step in the drug development pipeline. The versatility of the chloromethoxy group also makes these compounds valuable intermediates in organic synthesis.[9]
References
- 1. 1-Chlorooctadecane | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octadecane | C18H38 | CID 11635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033721) [hmdb.ca]
- 4. Octadecane(593-45-3) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. nbinno.com [nbinno.com]
A Comparative Guide to the Purity Assessment of Synthesized 1-(Chloromethoxy)octadecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-(Chloromethoxy)octadecane, a long-chain aliphatic chloromethyl ether. Such compounds are valuable intermediates in organic synthesis, particularly as protecting groups for alcohols in the development of complex molecules and active pharmaceutical ingredients. Accurate purity determination is critical to ensure reaction efficiency, yield, and the safety of the final products. This document compares the performance of key analytical techniques and provides detailed experimental protocols and comparative data against a common alternative.
Purity Profile Comparison: this compound vs. Alternatives
The primary impurities in the synthesis of this compound, often prepared from octadecanol, formaldehyde, and hydrogen chloride, typically include unreacted starting materials and byproducts from side reactions. For comparison, we evaluate 1-(tert-Butyldimethylsilyloxy)octadecane, a common silyl ether alternative used for alcohol protection. The following table summarizes hypothetical purity data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | This compound | 1-(tert-Butyldimethylsilyloxy)octadecane | Analytical Method |
| Purity (%) | 96.5% | 98.2% | GC-MS (Area %) |
| Major Impurity 1 | Octadecanol (1.8%) | Octadecanol (1.1%) | GC-MS, ¹H NMR |
| Major Impurity 2 | Bis(octadecyloxy)methane (1.2%) | Unidentified Siloxane (0.4%) | GC-MS, ¹H NMR |
| Residual Solvents | Dichloromethane (0.3%) | Tetrahydrofuran (0.2%) | ¹H NMR |
| Purity by Mass (%) | 95.8% | 97.9% | q¹H NMR (vs. internal standard) |
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a synthesized batch of this compound.
Caption: Workflow for Purity Assessment of this compound.
Detailed Experimental Protocols
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for separating volatile and semi-volatile compounds and identifying impurities based on their mass spectra.
-
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass selective detector.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of HPLC-grade hexane to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (Split mode, 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 15°C/min.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-550
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
Identify the main product peak and impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative purity by the area normalization method (Area % of the main peak relative to the total area of all peaks).
-
Purity Determination by Quantitative ¹H NMR (q¹H NMR) Spectroscopy
q¹H NMR provides an absolute measure of purity by comparing the integral of a characteristic proton signal from the analyte to that of a certified internal standard of known concentration.[1][2] This technique is highly accurate and can detect non-volatile impurities that are not amenable to GC.[1]
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into the same vial. The standard should have a resonance peak that is well-resolved from the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8-16, depending on concentration.
-
Spectral Width: Sufficient to cover all relevant signals (e.g., 0-12 ppm).
-
-
Data Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the well-resolved signals for both the analyte and the internal standard. For this compound, the singlet at ~5.5 ppm (-O-CH₂-Cl) is a suitable choice. For 1,3,5-trimethoxybenzene, the aromatic protons at ~6.1 ppm can be used.
-
Calculate the purity using the following formula:
Purity (w/w %) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
analyte = this compound
-
-
References
Comparative Guide to 1-(Chloromethoxy)octadecane and its Alternatives for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(Chloromethoxy)octadecane, a representative methoxymethyl (MOM) ether, with common alternative protecting groups for long-chain alcohols. The information is intended to assist researchers in selecting the most appropriate protecting group strategy for their synthetic needs, with a focus on experimental data and practical considerations.
Introduction
In complex organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, the temporary protection of reactive functional groups is a critical strategy. The hydroxyl group, being ubiquitous and reactive, often requires protection to prevent unwanted side reactions. This compound serves as a protecting agent for alcohols, forming a methoxymethyl (MOM) ether. This guide cross-validates the experimental performance of this protection strategy against three widely used alternatives: tert-Butyldimethylsilyl (TBDMS) ethers, Tetrahydropyranyl (THP) ethers, and Benzyl (Bn) ethers, with a specific focus on the protection of long-chain alcohols like octadecanol.
Performance Comparison of Protecting Groups for Octadecanol
The following tables summarize quantitative data for the protection of octadecanol with different reagents and the subsequent deprotection of the resulting ethers.
Table 1: Protection of Octadecanol
| Protecting Group | Reagent | Base/Catalyst | Solvent | Time | Temp (°C) | Yield (%) |
| MOM | Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 16 h | 25 | >95 (typical) |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Imidazole | Dimethylformamide (DMF) | 12 h | 25 | ~98 |
| THP | 3,4-Dihydropyran (DHP) | p-Toluenesulfonic acid (p-TsOH) (cat.) | Dichloromethane (DCM) | 2 h | 25 | ~95 |
| Bn | Benzyl bromide (BnBr) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 12 h | 25 | ~96 |
Table 2: Deprotection of Protected Octadecanol
| Protecting Group | Reagent(s) | Solvent | Time | Temp (°C) | Yield (%) |
| MOM | Hydrochloric acid (HCl) | Methanol/Water | 2 h | 60 | High |
| TBDMS | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | 1 h | 25 | ~98 |
| THP | Acetic acid/Water/THF | - | 10 h | 45 | ~90 |
| Bn | H₂, Palladium on carbon (Pd/C) | Ethanol | 12 h | 25 | ~95 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a long-chain alcohol (e.g., octadecanol) are provided below.
Methoxymethyl (MOM) Ether Protection and Deprotection
Protection Protocol: To a solution of octadecanol (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in dichloromethane (DCM) at 0 °C is added chloromethyl methyl ether (MOM-Cl) (3.0 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the MOM-protected octadecanol.
Deprotection Protocol: The MOM-protected octadecanol is dissolved in a mixture of methanol and aqueous hydrochloric acid. The solution is heated to 60 °C for 2 hours. After cooling to room temperature, the mixture is neutralized with a saturated sodium bicarbonate solution and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected octadecanol.
tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection
Protection Protocol: To a solution of octadecanol (1.0 eq) and imidazole (2.5 eq) in dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.5 eq) in one portion. The reaction is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with an organic solvent. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the TBDMS-protected octadecanol.
Deprotection Protocol: The TBDMS-protected octadecanol is dissolved in tetrahydrofuran (THF), and a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) is added. The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the deprotected octadecanol.[1]
Tetrahydropyranyl (THP) Ether Protection and Deprotection
Protection Protocol: To a solution of octadecanol (1.0 eq) in dichloromethane (DCM) is added 3,4-dihydropyran (DHP) (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with a saturated sodium bicarbonate solution, and the organic layer is separated, dried, and concentrated to give the THP-protected octadecanol.[2]
Deprotection Protocol: The THP-protected octadecanol is dissolved in a 4:2:1 mixture of acetic acid, tetrahydrofuran, and water. The solution is heated at 45 °C for 10 hours. After cooling, the mixture is carefully neutralized with a saturated sodium bicarbonate solution and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the deprotected octadecanol.[3]
Benzyl (Bn) Ether Protection and Deprotection
Protection Protocol: To a suspension of sodium hydride (NaH) (1.2 eq) in tetrahydrofuran (THF) at 0 °C is added a solution of octadecanol (1.0 eq) in THF dropwise. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (BnBr) (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the benzyl-protected octadecanol.
Deprotection Protocol: The benzyl-protected octadecanol is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours. The catalyst is then removed by filtration through celite, and the filtrate is concentrated to yield the deprotected octadecanol.[4][5]
Visualized Workflows and Pathways
Synthesis of this compound
The synthesis of this compound is analogous to the preparation of chloromethyl methyl ether, which is a known carcinogen.[6][7] Appropriate safety precautions are mandatory.
Caption: General synthesis pathway for this compound.
General Alcohol Protection Workflow
This diagram illustrates the general workflow for protecting an alcohol functional group.
Caption: Workflow for alcohol protection and deprotection in synthesis.
Comparison of Protecting Group Stability
The choice of a protecting group often depends on its stability under various reaction conditions. This diagram outlines the general stability of the compared protecting groups.
Caption: Comparative stability of common alcohol protecting groups.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. canada.ca [canada.ca]
Safety Operating Guide
Proper Disposal of 1-(Chloromethoxy)octadecane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialty chemicals is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the safe disposal of 1-(Chloromethoxy)octadecane, a compound that requires careful management due to its reactive nature.
The chloromethoxy group present in this compound suggests a high reactivity, particularly with water, which can lead to the formation of hazardous byproducts such as hydrochloric acid and formaldehyde. The long octadecane chain imparts low water solubility, meaning the reaction with water may be slow and occur at the interface of the two phases. Therefore, disposal procedures must mitigate the risks associated with both the reactive functional group and the physical properties of the long-chain alkane.
Estimated Physicochemical Properties
| Property | Estimated Value | Source/Analogue |
| Molecular Formula | C19H39ClO | - |
| Appearance | Likely a liquid or low-melting solid | Based on 1-chlorooctadecane |
| Water Solubility | Low | Inferred from long alkyl chain |
| Reactivity | Reacts with water and moisture. | Based on chloromethyl ethers. |
| Irritancy | Skin and eye irritant. | Based on 1-chlorooctadecane. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound. It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
1. Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.
2. In-Lab Neutralization of Small Quantities (if permissible by institutional policy):
For very small residual amounts, a cautious in-lab neutralization may be an option, but only if conducted by trained personnel and in accordance with your institution's safety protocols.
-
Inert Atmosphere: Conduct the procedure in a fume hood under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with atmospheric moisture.
-
Solvent: Dissolve the this compound in a non-reactive, anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).
-
Neutralization: Slowly add a solution of a weak base, such as sodium bicarbonate, dropwise with stirring. Be prepared for a potential exothermic reaction and gas evolution.
-
Verification: After the reaction has ceased, test the pH of the aqueous layer to ensure it is neutral.
-
Waste Collection: The resulting mixture should be collected in a designated hazardous waste container.
3. Disposal of Bulk Quantities and Contaminated Materials:
All bulk quantities of this compound, as well as any contaminated materials (e.g., gloves, absorbent pads, glassware), must be disposed of as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially aqueous or protic solvent waste.
-
Containerization: Use a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Reactive," and the full chemical name: "this compound."
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Provide them with a Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is unavailable, highlighting the presence of the reactive chloromethoxy group.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.
Essential Safety and Handling Protocols for 1-(Chloromethoxy)octadecane
Disclaimer: Following a comprehensive search, a specific Safety Data Sheet (SDS) for 1-(Chloromethoxy)octadecane could not be located. The information provided below is based on the safety profiles of structurally similar chemicals, such as 1-Chlorooctadecane and Octadecane, and should be considered as general guidance only. It is imperative to obtain and review the official SDS from the supplier before handling this compound to ensure all safety precautions are strictly followed.
Immediate Safety and Operational Plan
Researchers and laboratory personnel must adhere to stringent safety protocols when handling potentially hazardous chemicals. The following operational plan outlines the essential personal protective equipment (PPE), handling procedures, and disposal methods that are typically required for chemicals with similar functional groups. This plan is a placeholder and must be updated with the specific details from the official SDS for this compound upon its availability.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling chemical substances with potential hazards such as skin and eye irritation.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1][2] A face shield should be used in situations where splashing is a significant risk. |
| Hand Protection | Impervious gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling. |
| Skin and Body Protection | A lab coat or an impervious protective suit is required to prevent skin contact.[3] Protective boots may be necessary depending on the scale of the operation. |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA-approved respirator should be used, especially in cases of insufficient ventilation or when aerosols or dust may be generated.[3][4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Local exhaust ventilation should be used to control airborne contaminants.[3]
-
Safe Handling Practices: Avoid direct contact with the substance. Do not breathe dust, fumes, or vapors.[3] Wash hands thoroughly after handling.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] Keep the container tightly closed when not in use.[1][3]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
-
Small Spills: For solid materials, carefully sweep or shovel the substance into a suitable, labeled waste container.[1][3] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[3]
-
Large Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.[3] Contain the spill and prevent it from entering drains or waterways.[5]
-
Waste Disposal: Dispose of all waste materials in accordance with local, regional, and national regulations.[1] Chemical waste must be handled as hazardous waste.
Experimental Workflow and Safety Logic
The following diagram illustrates a logical workflow for the safe handling of a potentially hazardous chemical like this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
